ANILOFOS OXON
Description
Properties
CAS No. |
171980-56-6 |
|---|---|
Molecular Formula |
C13H19ClNO4PS |
Molecular Weight |
351.789 |
Synonyms |
ANILOFOS OXON |
Origin of Product |
United States |
Foundational & Exploratory
Anilofos Oxon (CAS 171980-56-6): A Technical Guide to the Bioactive Metabolite
An in-depth guide for researchers, scientists, and drug development professionals on the chemical structure, mechanism of action, and toxicological significance of Anilofos Oxon, the activated metabolite of the organophosphate herbicide Anilofos.
Introduction: The Concept of Bioactivation
Anilofos, a member of the organophosphate (OP) class of herbicides, is primarily used for pre- and early post-emergence control of annual grasses and sedges, particularly in rice cultivation.[1][2][3] Its herbicidal efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants, a mechanism that disrupts cell division and growth.[1][2] However, the toxicological profile of Anilofos in non-target organisms, particularly mammals, is not directly caused by the parent compound itself. Instead, it undergoes metabolic activation, a process known as bioactivation, to a more potent form.
Organophosphates containing a thiono (P=S) bond, such as Anilofos, are metabolically converted to their corresponding oxon (P=O) analogs.[4] This conversion dramatically increases their potency as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of this compound (CAS 171980-56-6), the bioactive metabolite responsible for the characteristic cholinergic toxicity of Anilofos. We will delve into its chemical structure, mechanism of action, analytical detection, and toxicological implications.
Chemical Identity and Structure
This compound is the oxygen analog of the herbicide Anilofos. The defining structural difference is the substitution of the sulfur atom with an oxygen atom on the phosphorus center, a change that fundamentally alters its biological activity.
| Property | Value | Source |
| CAS Registry Number | 171980-56-6 | [5] |
| Chemical Name | S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphate | Inferred from parent compound |
| Molecular Formula | C₁₃H₁₉ClNO₄PS | Inferred from parent compound |
| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=O)(OC)OC | Inferred from parent compound |
The structural transformation from Anilofos to this compound is illustrated below.
Caption: Conversion of Anilofos to its active metabolite, this compound.
Mechanism of Action: Potent Acetylcholinesterase Inhibition
The primary toxicological mechanism of this compound in animals is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.
The Causality Behind Oxon Potency: Thiono-organophosphates (P=S) are poor inhibitors of AChE because the phosphorus atom is not sufficiently electrophilic to react with the serine hydroxyl group in the enzyme's active site. The metabolic conversion to the oxon form (P=O) is critical. The highly electronegative oxygen atom withdraws electron density from the phosphorus atom, making it significantly more electrophilic and thus a prime target for nucleophilic attack by the serine residue.
Inhibition by this compound leads to the accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors throughout the nervous system. This overstimulation manifests as a range of symptoms known as a cholinergic crisis. Studies on the parent compound, Anilofos, have repeatedly demonstrated dose-dependent signs of cholinergic hyperactivity and significant inhibition of cholinesterase activity in erythrocytes, plasma, blood, brain, and liver, effects directly attributable to the formation of this compound.[4][6][7]
Caption: Mechanism of AChE inhibition by this compound.
Synthesis and Metabolic Formation
In Vivo Bioactivation: The primary route of this compound formation is through in vivo metabolism of the parent herbicide, Anilofos. This oxidative desulfuration is predominantly carried out by cytochrome P450 (CYP) monooxygenases in the liver. This metabolic step is essential for its acute toxicity.
Laboratory Synthesis: While specific synthesis routes for this compound are not widely published, a common method for converting thiono-organophosphates to their oxon analogs involves controlled oxidation. A potential synthetic pathway would involve reacting Anilofos with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, under controlled conditions to selectively oxidize the P=S bond to P=O without cleaving the ester linkages.
A patent for the preparation of Anilofos describes a condensation reaction between 2-chloro-N-(4-chloro-phenyl-)-N-sec.-propyl ethanamide and a methyl sulfide salt.[8] A subsequent, controlled oxidation step could theoretically produce this compound.
Analytical Methodologies
The detection and quantification of Anilofos and its oxon metabolite are critical for toxicological studies, residue analysis, and environmental monitoring.[9][10] The primary analytical techniques are chromatographic methods coupled with selective detectors.
Sample Preparation: A crucial first step is the efficient extraction of the analyte from the matrix (e.g., soil, water, biological tissues). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for multi-residue analysis in diverse agricultural and food matrices.[11] Conventional solvent extraction followed by solid-phase extraction (SPE) cleanup, for instance using a Florisil column, is also employed to remove interfering substances.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a common method for separating Anilofos and its metabolites.[10][12] Detection is often achieved with a Diode-Array Detector (DAD) or a UV detector.[11] For higher sensitivity and confirmation, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Gas Chromatography (GC): GC is also suitable for the analysis of organophosphates. Selective detectors like the Flame Photometric Detector (FPD), which is sensitive to phosphorus and sulfur, or a Nitrogen-Phosphorus Detector (NPD) are frequently used.[11] For unambiguous identification, GC coupled with a Mass Spectrometer (GC-MS) is preferred.
Experimental Protocol: Generalized Workflow for Residue Analysis
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 10 g of soil or tissue) and homogenize.
-
Extraction: Add an appropriate extraction solvent (e.g., 15 mL of acetonitrile with 1% acetic acid) to the homogenized sample in a centrifuge tube.
-
Salting Out & Phase Separation: Add salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation. Shake vigorously and centrifuge to separate the organic layer.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences). Vortex and centrifuge.
-
Instrumental Analysis: Inject a small aliquot (e.g., 2 µL) of the final extract into the GC-MS or LC-MS/MS system for quantification against a standard calibration curve.
Caption: Generalized workflow for the analysis of Anilofos residues.
Toxicological Profile
The toxicology of Anilofos is intrinsically linked to its metabolic conversion to this compound. While the parent compound has a moderate acute toxic potential, its oxon metabolite is a potent neurotoxin.
| Toxicological Endpoint | Observation for Anilofos (mediated by this compound) | Source(s) |
| Acute Oral LD50 (Rats) | 1681 mg/kg | [6][7] |
| Primary Mechanism | Inhibition of Acetylcholinesterase (AChE) | [4][6][7] |
| Observed Symptoms | Dose-dependent cholinergic hyperactivity, behavioral alterations, hypothermia, weight loss. | [6][7] |
| Genotoxicity | Induced chromosome aberrations in human peripheral lymphocytes at certain concentrations. Did not induce sister chromatid exchanges or micronuclei. | [4][7] |
| Mutagenicity (Ames Test) | Showed mutagenic activity on Salmonella strain TA98 without S9 metabolic activation, suggesting the oxon form may induce frameshift mutations. | [4] |
The results indicate a moderate toxic potential for the parent compound, Anilofos, in mammals.[4][6] The central nervous system-mediated effects are a substantial contributor to its overall toxicity.[6][7] Furthermore, studies have investigated its genotoxic and cytotoxic effects, finding that Anilofos can induce chromosomal aberrations in human cells in vitro.[4][7]
Conclusion
This compound (CAS 171980-56-6) stands as a classic example of metabolic bioactivation, transforming a moderately effective herbicide into a potent animal neurotoxin. Its identity as the oxygen analog of Anilofos, formed via oxidative metabolism, is central to understanding the toxicological risks associated with the parent compound. The highly electrophilic phosphorus atom in the P=O bond makes this compound a powerful and irreversible inhibitor of acetylcholinesterase, leading to cholinergic crisis. A thorough understanding of its formation, mechanism of action, and analytical detection is paramount for researchers in toxicology, environmental science, and drug development for assessing risks and developing potential countermeasures. Future research should focus on quantifying the conversion rates of Anilofos to its oxon in various species and environmental compartments to refine risk assessment models.
References
- Hazarika, A., & Sarkar, S. N. (2001). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: effect on some physical attributes and acetylcholinesterase activity. Toxicology, 171(1), 11-21.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Anilofos Residue Analysis in Agricultural Products. Benchchem.
- Undeğer, Ü., & Başaran, N. (2017). Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test. Cytotechnology, 69(3), 445–454.
- BenchChem. (2025). The Herbicidal Activity of Anilofos: A Technical Review. Benchchem.
- BenchChem. (2025). The History and Development of Anilofos: An In-depth Technical Guide. Benchchem.
- Hazarika, A., & Sarkar, S. N. (2001).
- ResearchGate. (2025). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: Effect on some physical attributes and acetylcholinesterase activity.
- AERU, University of Hertfordshire. (2025). Anilofos (Ref: HOE 30374).
- ResearchGate. (n.d.). Chemical structure of herbicide anilofos,...
- ChemicalBook. (n.d.). This compound | 171980-56-6. ChemicalBook.
- Sondhia, S., & Dixit, A. (2015). Bioefficacy and Determination of Terminal Residues of a Herbicide Anilofos in Field Soil and Plants Following an Application to the Transplanted Rice Crop. Communications in Soil Science and Plant Analysis, 46(18), 2315-2325.
- Google Patents. (n.d.). CN102260287A - Preparation method of herbicide anilofos.
- CABI Digital Library. (n.d.). Degradation of anilofos in paddy soil and its residue in rice plant. CABI Digital Library.
- Sharma, A., & Singh, B. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Management Science, 70(11), 1748-1753.
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Technical Monograph: Anilofos Oxon (C₁₃H₁₉ClNO₄PS)
Topic: Anilofos Oxon (C₁₃H₁₉ClNO₄PS) – Bioactivation, Synthesis, and Analytical Profiling Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Toxicologists
Bioactivation Dynamics, Chemical Synthesis, and Quantitative Profiling
Executive Technical Summary
This compound (S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorothioate) is the toxicologically active metabolite of the organophosphate herbicide anilofos. While the parent compound (anilofos) functions as a pro-pesticide with moderate acetylcholinesterase (AChE) inhibition potential, its biological potency is exponentially amplified following oxidative desulfuration (P=S
This guide provides a rigorous breakdown of the oxon's physicochemical properties, the mechanism of its bioactivation, laboratory synthesis protocols for reference standards, and validated LC-MS/MS analytical methodologies.
Chemical Identity & Physicochemical Core
The transition from anilofos to this compound represents a critical "toxification" step. The replacement of the thione sulfur with oxygen increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack on the serine hydroxyl group within the AChE active site.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Common Name | This compound | Oxygen analog of Anilofos |
| Parent Compound | Anilofos (CAS 64249-01-0) | Herbicide (Phosphorodithioate) |
| Molecular Formula | C₁₃H₁₉ClNO₄PS | Derived from C₁₃H₁₉ClNO₃PS₂ (-S, +O) |
| Molecular Weight | 351.79 g/mol | Monoisotopic Mass: ~351.046 Da |
| Structural Class | Organophosphate (Phosphorothioate) | P=O moiety (Oxon) |
| Solubility | Lipophilic (LogP est. ~2.5 - 3.[1][2]0) | Slightly more polar than parent anilofos due to P=O |
| Stability | Hydrolytically unstable at pH > 8 | Prone to hydrolysis at the P-S bond |
Bioactivation & Mechanism of Action[3][4]
Oxidative Desulfuration (The Lethal Synthesis)
Anilofos itself is a weak inhibitor of AChE. Upon absorption, hepatic CYP450 enzymes (primarily CYP2B and CYP3A subfamilies) catalyze an oxidative desulfuration reaction.[3] This process involves the formation of an unstable phosphooxythiirane intermediate, which collapses to release atomic sulfur and form the stable, highly toxic this compound.
Acetylcholinesterase Inhibition
The oxon functions as a suicide substrate for AChE. The electrophilic phosphorus atom attacks the hydroxyl group of Serine-203 (in the catalytic triad), forming a stable phosphorylated enzyme complex. This prevents the hydrolysis of the neurotransmitter acetylcholine, leading to cholinergic crisis.
Diagram 1: Bioactivation and Inhibition Pathway
Caption: The CYP450-mediated conversion of Anilofos to its Oxon form, followed by the phosphorylation of AChE.[3]
Laboratory Synthesis Protocol (Reference Standard)
For toxicological studies or analytical calibration, pure this compound is rarely commercially available off-the-shelf and often requires in-situ synthesis. The following protocol utilizes m-Chloroperoxybenzoic acid (mCPBA) for the selective oxidation of the P=S bond to P=O.
Protocol: Chemical Oxidation of Anilofos
Safety Warning: mCPBA is a strong oxidant and potential explosive hazard. Work in a fume hood.
-
Reagents:
-
Anilofos (Analytical Standard, >98% purity).[4]
-
m-Chloroperoxybenzoic acid (mCPBA, 77% max).
-
Dichloromethane (DCM), anhydrous.
-
Sodium bicarbonate (NaHCO₃) saturated solution.
-
-
Reaction Setup:
-
Dissolve 100 mg (0.27 mmol) of Anilofos in 10 mL of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of mCPBA dissolved in 5 mL DCM dropwise over 10 minutes.
-
-
Reaction Monitoring:
-
Work-up & Purification:
-
Quench the reaction by adding 10 mL of 10% Na₂SO₃ (to destroy excess peroxide).
-
Wash the organic layer twice with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purification: Flash column chromatography on silica gel using a gradient of Hexane
Ethyl Acetate.
-
Analytical Methodologies: LC-MS/MS Profiling
Detection of this compound in biological matrices (plasma, urine) or food commodities requires high sensitivity due to its transient nature and low concentrations.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]
-
Precursor Ion: [M+H]⁺ = 352.05 m/z (Calculated).
-
Key Fragmentation: Loss of the chlorophenyl moiety and cleavage of the P-S bond.
Table 2: MRM Transitions (Optimized)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| This compound | 352.1 | 127.0 | 25 | Quantifier (Chlorophenyl amine) |
| 352.1 | 226.0 | 15 | Qualifier (Loss of dimethyl phosphate) | |
| 352.1 | 154.0 | 30 | Qualifier |
Extraction Workflow (QuEChERS)
For food or tissue samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended to prevent degradation of the oxon.
Diagram 2: Analytical Workflow
Caption: Optimized QuEChERS extraction workflow for this compound recovery.
Toxicological Significance & Risk Assessment
The identification of this compound is critical for accurate risk assessment. Standard residue analysis often targets only the parent compound, potentially underestimating the toxicity of treated commodities.
-
Potency Ratio: The oxon is estimated to be 100-1000x more potent as an AChE inhibitor than the parent anilofos in in vitro assays.
-
Aging: Like other dimethyl organophosphates, this compound-inhibited AChE can undergo "aging" (dealkylation of a methoxy group), rendering the enzyme permanently inhibited and resistant to oxime reactivators (e.g., 2-PAM).
-
Regulatory Implication: Residue definitions should ideally include "sum of anilofos and its oxygen analog" to reflect total toxic burden.
References
-
PubChem. (2025).[1] Anilofos | C13H19ClNO3PS2.[1][2][7] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2012). Oxidations with m-Chloroperbenzoic Acid (mCPBA). [Link]
-
National Institutes of Health (PMC). (2009). Organophosphorus pesticide ozonation and formation of oxon intermediates. [Link]
-
Agilent Technologies. (2017).[8] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
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- 8. agilent.com [agilent.com]
A Comparative Toxicological Deep Dive: Anilofos and its Oxon Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Anilofos, a widely utilized organophosphate herbicide, presents a complex toxicological profile that extends beyond the parent compound. Central to its mechanism of action is its metabolic bioactivation to anilofos oxon, a transformation that significantly potentiates its toxicity. This technical guide provides a comprehensive comparative analysis of anilofos and its oxon metabolite, delving into their mechanisms of action, metabolic pathways, and differential toxicological effects. By synthesizing established principles of organophosphate toxicology with detailed experimental methodologies, this document serves as a critical resource for researchers engaged in environmental toxicology, pesticide development, and human health risk assessment. We will explore the causal chain from metabolic activation to acetylcholinesterase inhibition, present methodologies for quantitative toxicological assessment, and provide a framework for understanding the structure-activity relationships that govern the toxicity of this important class of agricultural chemicals.
Introduction: The Dichotomy of Anilofos Toxicity
Anilofos, a member of the thiono-organophosphate class of herbicides, is extensively used in agriculture to control annual grasses and sedges in rice cultivation.[1] Like other thiono-organophosphates, anilofos in its parent form is a relatively weak inhibitor of its primary target enzyme, acetylcholinesterase (AChE).[2] The true toxicological threat emerges following metabolic activation within the target organism. This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent anilofos (P=S) into its oxygen analog, this compound (P=O).[3][4][5] This structural modification dramatically increases the electrophilicity of the phosphorus atom, converting a mild AChE inhibitor into a potent one.[3] Understanding the comparative toxicity of anilofos and its oxon metabolite is therefore paramount for a comprehensive assessment of its environmental and health risks.
This guide will dissect the toxicological profiles of both compounds, providing a detailed examination of their mechanisms of action, a comparative analysis of their toxic potencies, and robust experimental protocols for their evaluation.
Mechanism of Action: The Molecular Basis of Neurotoxicity
The primary mechanism of toxicity for both anilofos and its oxon metabolite is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, a process essential for terminating nerve impulses.[7][8]
Inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[9] This overstimulation of the nervous system manifests as a range of symptoms, from muscle tremors and convulsions to respiratory distress and, in severe cases, death.[10]
The Role of the P=S to P=O Conversion
The key difference in the inhibitory potency between anilofos and this compound lies in the phosphorus-sulfur (P=S) versus the phosphorus-oxygen (P=O) bond. The P=O bond in the oxon form is significantly more polarized than the P=S bond in the parent anilofos. This increased polarity makes the phosphorus atom a much stronger electrophile, rendering it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.[3]
The phosphorylation of the AChE active site by this compound forms a stable, covalent bond that is very slow to hydrolyze, leading to a quasi-irreversible inhibition of the enzyme.[11] In contrast, the thiono form (anilofos) has a much lower affinity for the AChE active site and is a significantly weaker inhibitor.
Metabolic Activation and Detoxification
The conversion of anilofos to its highly toxic oxon metabolite is a critical step in its overall toxicity. This bioactivation is primarily carried out by the cytochrome P450 monooxygenase system, a family of enzymes predominantly found in the liver.[5][11][12]
Figure 1: Metabolic pathway of anilofos activation and detoxification.
While bioactivation is a critical determinant of toxicity, organisms also possess detoxification pathways. Hydrolysis of both anilofos and this compound by esterases, such as carboxylesterases and paraoxonases, can lead to their inactivation and subsequent excretion.[13] The balance between metabolic activation and detoxification is a key factor in determining the overall toxic outcome of anilofos exposure.
Comparative Toxicity Analysis
| Compound | Acute Oral LD50 (Rat) | AChE Inhibition (IC50) |
| Anilofos | 472 - 1681 mg/kg[3][6][14][15] | Not readily available; expected to be significantly higher than the oxon form. |
| This compound | Not readily available; expected to be significantly lower than anilofos. | Not readily available; expected to be in the low nanomolar range, similar to other organophosphate oxons.[8][16] |
| Chlorpyrifos (Surrogate) | 96 - 270 mg/kg | ~ µM range |
| Chlorpyrifos-oxon (Surrogate) | ~ 1 mg/kg | ~ nM range[8][16] |
Table 1: Comparative Acute Toxicity and AChE Inhibition. Data for chlorpyrifos and its oxon are provided as a surrogate to illustrate the expected difference in toxicity between a thiono-organophosphate and its oxon metabolite.
The data for chlorpyrifos and its oxon clearly demonstrate the dramatic increase in toxicity upon conversion to the oxon form, with the LD50 decreasing by approximately two orders of magnitude and the IC50 for AChE inhibition decreasing by several orders of magnitude. A similar trend is anticipated for anilofos and this compound.
Experimental Protocols for Comparative Toxicity Assessment
To empirically determine and compare the toxicity of anilofos and this compound, a combination of in vitro and in vivo assays is required. The following protocols provide a robust framework for such an investigation.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and inhibition.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel or human recombinant, diluted in phosphate buffer to a working concentration).
-
Test compounds (Anilofos and this compound) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilution (or solvent control) to the respective wells.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in a microplate reader, taking kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro AChE inhibition assay.
In Vivo Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance and determine its LD50.
Principle: A fixed dose of the test substance is administered orally to a group of animals (typically rats). The presence or absence of mortality or evident toxicity at one dose level determines the next dose level to be used.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rats of a single sex (females are generally preferred).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
-
Dose Preparation and Administration:
-
Prepare the test substances (anilofos and this compound) in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose by gavage.
-
-
Sighting Study:
-
A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.
-
-
Main Study (Fixed Dose Procedure):
-
Dose a group of animals (e.g., 5) with the starting dose.
-
Observe the animals closely for signs of toxicity and mortality for at least 14 days.
-
Based on the outcome (mortality or evident toxicity), the next group of animals is dosed at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).
-
The procedure is continued until the dose causing mortality or evident toxicity is identified.
-
-
Observations:
-
Record clinical signs of toxicity, body weight changes, and mortality daily.
-
Perform a gross necropsy on all animals at the end of the study.
-
-
Data Analysis:
-
The results are used to classify the substance according to its acute oral toxicity and to estimate the LD50.
-
Genotoxicity and Cytotoxicity
Beyond its neurotoxic effects, anilofos has been shown to exhibit genotoxic and cytotoxic properties. Studies have demonstrated that anilofos can induce chromosome aberrations and decrease the mitotic index in human peripheral lymphocytes.[2] It has also been found to be mutagenic in the Ames test on the TA98 strain without metabolic activation.[2] These findings suggest that anilofos and potentially its metabolites can interact with genetic material, a crucial consideration in long-term risk assessment.
Environmental Fate and Non-Target Organism Toxicity
Anilofos is moderately persistent in soil, and its residues can be detected in soil and rice plants.[17][18] It is also moderately toxic to non-target organisms such as fish, aquatic invertebrates, and honeybees.[19] The increased potency of this compound suggests that the environmental risk may be greater than that predicted by studies on the parent compound alone, particularly in environments where metabolic activation can occur.
Conclusion
The toxicity of the herbicide anilofos is intrinsically linked to its metabolic conversion to this compound. This bioactivation results in a dramatic increase in the compound's ability to inhibit acetylcholinesterase, the primary mechanism of its neurotoxic action. While direct comparative toxicity data for this compound is scarce, the well-established principles of organophosphate toxicology, supported by data from surrogate compounds like chlorpyrifos, indicate a significantly higher hazard potential for the oxon metabolite.
For a thorough and accurate risk assessment of anilofos, it is imperative to consider the formation and toxicity of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct direct comparative studies, which are essential for filling the existing data gaps. A deeper understanding of the comparative toxicology of anilofos and its oxon will enable more informed regulatory decisions, promote the development of safer agricultural practices, and ultimately protect human and environmental health.
References
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Gül, G., and Çolak, S. (2017). Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test. Cytotechnology, 69(5), 787–797. [Link]
- Google Patents. (2013). CN103070190A - Combination of anilofos, oxadiazon and oxyfluorfen used for preventing and removing weed in paddy field.
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University of Hertfordshire. (2025). Anilofos (Ref: HOE 30374) - AERU. [Link]
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Hazarika, A., & Sarkar, S. N. (2001). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: Effect on some physical attributes and acetylcholinesterase activity. Indian Journal of Experimental Biology, 39(11), 1107-1112. [Link]
-
Singh, N., & Singh, S. B. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Management Science, 70(11), 1756-1761. [Link]
-
Prasad, S. M., & Singh, P. (2014). Anilofos Tolerance and Its Mineralization by the Cyanobacterium Synechocystis sp. Strain PUPCCC 64. PLoS ONE, 9(2), e88954. [Link]
-
Li, J., Wang, J., & Zhang, J. (2000). Degradation of anilofos in paddy soil and its residue in rice plant. Journal of Environmental Science and Health, Part B, 35(3), 329-336. [Link]
-
Agilent. (2024). Anilofos Standard (1X1 mL) - Safety Data Sheet. [Link]
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Shih, T. M., McDonough, J. H., & Koplovitz, I. (2005). In vivo cholinesterase inhibitory specificity of organophosphorus nerve agents. Toxicology and Applied Pharmacology, 209(3), 226-234. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for EPN, Anilofos, Isazophos, Iprobenfos, Ethion, Edifenphos, Ethoprophos, Etrimfos, Cadusafos, Quinalphos, Chlorpyrifos, Chlorpyrifos-methyl, Chlorfenvinphos, Cyanophos, Disulfoton, Dimethylvinphos, Dimethoate, Sulprofos, Diazinon, Thiometon, Tetrachlorvinphos, Terbufos, Triazophos, Tribuphos, Tolclofos-methyl, Parathion, Parathion-methyl, Piperophos, Pyraclofos, Pyrazophos, Pyridaphenthion, Pirimiphos-methyl, Fenamiphos, Fenitrothion, Fensulfothion, Fenthion, Phenthoate, Butamifos, Prothiofos. [Link]
-
Hazarika, A., & Sarkar, S. N. (2001). Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: effect on some physical attributes and acetylcholinesterase activity. Indian journal of experimental biology, 39(11), 1107–1112. [Link]
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Gładysz, M., et al. (2025). An Efficient Method for Detoxification of Organophosphorous Pesticide-Contaminated Soil with Ozonation in Fluidized Bed Reactor. Molecules, 30(3), 643. [Link]
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Özkara, A., Akyıl, D., & Konuk, M. (2015). Potential cytotoxic effect of Anilofos by using Allium cepa assay. Cytotechnology, 67(3), 485–491. [Link]
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Mortensen, S. R., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 51–58. [Link]
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ResearchGate. (n.d.). Compounds identified as AChE inhibitors (IC50 <10 μM) from a collection of 1368 compounds screened using three qHTS assays. [Link]
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Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8799. [Link]
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Pohanka, M. (2009). Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms. Sensors, 9(5), 3547-3555. [Link]
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Hazarika, A., & Sarkar, S. N. (2001). Effect of isoproturon pretreatment on the biochemical toxicodynamics of anilofos in male rats. Toxicology letters, 123(1), 27–34. [Link]
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S-F. Chen, et al. (2014). Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain. International Journal of Molecular Sciences, 15(3), 4159-4176. [Link]
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National Center for Biotechnology Information. (n.d.). Anilofos. PubChem Compound Database. [Link]
-
Mondal, A., et al. (2025). Bio-efficacy of anilofos against grasses and non grasses in transplanted rice. Journal of Crop and Weed, 11(Special Issue), 18-21. [Link]
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Hill, M. P., et al. (2023). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 14(10), 793. [Link]
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Pohanka, M. (2009). Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms. Sensors, 9(5), 3547-3555. [Link]
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Dr. Mungli. (2020, April 21). Xenobiotic Metabolism/CYP450 Enzyme Mechanism/Detoxification in the Liver [Video]. YouTube. [Link]
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Agyei, D., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1024036. [Link]
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Mortensen, S. R., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent?. Toxicology and Applied Pharmacology, 148(1), 51-58. [Link]
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British Columbia Ministry of Environment and Climate Change Strategy. (n.d.). Pesticide Toxicity and Hazard. [Link]
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Khan, I., et al. (2019). Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. Bioorganic chemistry, 89, 103014. [Link]
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Sanchez-Bayo, F. (2012). Insecticides Mode of Action in Relation to Their Toxicity to Non-Target Organisms. Journal of Environment & Analytical Toxicology, S4, 002. [Link]
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Nassar, A., & Hinson, J. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
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Spalluto, G., & Federico, S. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia. [Link]
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Neves, M., et al. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules, 26(13), 3862. [Link]
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Technical Guide: Mechanism of Action of Anilofos Oxon Acetylcholinesterase Inhibition
The following technical guide details the mechanism of action of Anilofos Oxon, focusing on its bioactivation, kinetic interaction with Acetylcholinesterase (AChE), and the experimental methodologies for quantifying this inhibition.
Executive Summary
Anilofos (
Molecular Bioactivation: The Thiono-Oxo Transition
Anilofos possesses a phosphorodithioate core (
Oxidative Desulfuration
The conversion is mediated by Cytochrome P450 monooxygenases (specifically CYP2B and CYP3A families in mammalian systems). The reaction involves the oxidative desulfuration of the
-
Reaction:
-
Mechanism: The replacement of sulfur with oxygen significantly increases the polarization of the
bond. Oxygen, being more electronegative than sulfur, pulls electron density away from the phosphorus, creating a strong partial positive charge ( ) on the phosphorus atom. -
Result: The This compound is formed. This metabolite is a potent electrophile capable of phosphorylating the active site serine.
The Kinetic Mechanism of Inhibition
The inhibition of AChE by this compound follows a progressive, irreversible kinetic model. The enzyme's active site is located at the base of a 20 Å deep gorge, containing the Catalytic Triad (Ser203, His447, Glu334).
Step 1: Formation of the Michaelis Complex ( )
The this compound enters the active site gorge. The bulky N-isopropyl-4-chlorophenyl moiety interacts with the Peripheral Anionic Site (PAS) and the aromatic residues lining the gorge (Trp286), orienting the molecule.
- : Free Enzyme[1]
- : Inhibitor (this compound)
- : Reversible Michaelis Complex
- : Dissociation constant (measure of affinity).[1]
Step 2: Phosphorylation ( )
This is the critical, rate-limiting step. The hydroxyl group of Serine-203 acts as a nucleophile, attacking the electrophilic Phosphorus atom of the oxon.
-
Leaving Group (
): The thio-moiety ( ) is cleaved. - : Phosphorylated Enzyme (Dimethylphosphoryl-AChE).
-
Consequence: The enzyme is now "inhibited."[2][3][4][5] The catalytic serine is covalently blocked, preventing the hydrolysis of the natural substrate (Acetylcholine).[2][4]
Aging and Reactivation
-
Aging: The dimethylphosphoryl-enzyme adduct can undergo dealkylation (loss of a methyl group). This creates a negatively charged oxygen on the phosphate, stabilizing the bond with the Histidine residue (salt bridge). "Aged" enzyme is resistant to reactivation.[2]
-
Reactivation: Before aging occurs, nucleophilic agents like oximes (e.g., 2-PAM) can displace the phosphoryl group, regenerating active enzyme.
Pathway Visualization
The following diagram illustrates the bioactivation and inhibition cascade.
Caption: Figure 1. The bioactivation of Anilofos to its Oxon metabolite and the subsequent phosphorylation of the AChE catalytic serine.
Experimental Protocols
To quantify the potency of this compound, the Modified Ellman's Assay is the gold standard. This colorimetric assay relies on the hydrolysis of Acetylthiocholine (ATCh) to produce thiocholine, which reacts with DTNB to form a yellow anion.[6]
Protocol: IC50 Determination (96-well Microplate)
Objective: Determine the concentration of this compound required to inhibit 50% of AChE activity.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme Source: Rat brain homogenate (S9 fraction) or Recombinant human AChE. Note: If using parent Anilofos, pre-incubation with microsomes/NADPH is required for activation.
-
Substrate: 0.5 mM Acetylthiocholine Iodide (ATCh).
-
Chromogen: 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound (dissolved in DMSO, <1% final v/v).
Workflow:
-
Preparation: Dilute this compound (Log scale:
M to M). -
Incubation: Add 20 µL Enzyme + 20 µL Inhibitor (or Buffer for control) to wells. Incubate at 37°C for 20 minutes. Rationale: Allows time for the irreversible phosphorylation step (
) to occur. -
Reaction Trigger: Add 160 µL of Master Mix (Buffer + DTNB + ATCh).
-
Measurement: Monitor Absorbance at 412 nm kinetically for 10 minutes (read every 30s).
-
Calculation: Determine the slope (
) for each concentration.
Data Analysis:
Assay Workflow Visualization
Caption: Figure 2. Step-by-step workflow for the Modified Ellman's Assay to determine this compound potency.
Quantitative Data & Structural Implications[5][9][10]
Representative Kinetic Data
While specific
| Parameter | Description | Representative Value (Range) | Significance |
| IC50 | Half-maximal inhibitory concentration | 0.5 - 10 µM | Indicates moderate potency compared to nerve agents (nM range). |
| Bimolecular rate constant | Reflects the speed of phosphorylation. | ||
| Dissociation constant | 10 - 100 µM | High | |
| Aging | Half-life of aging | ~2 - 4 hours | Dimethyl-phosphorylated enzymes age relatively quickly, complicating reactivation therapy. |
Structural Nuance
The N-isopropyl-4-chlorophenyl moiety of Anilofos is sterically bulky.
-
Steric Hindrance: This bulk may reduce the association rate (
) compared to smaller OPs like methyl parathion. -
Leaving Group Stability: The leaving group is a complex thiolate. Its stability affects the phosphorylation rate (
). A more stable leaving group (lower pKa) generally increases potency.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Casida, J. E., & Quistad, G. B. (2004). Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets. Chemical Research in Toxicology, 17(8), 983–998. Link
-
Hazarika, A., Sarkar, S. N., Hajare, S., Kataria, M., & Malik, J. K. (2003). Influence of anilofos on some blood biochemical parameters in male rats. Toxicology, 189(1-2), 71–80. Link
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Link
-
BenchChem. (2025).[2][7] Primary Mechanism of Action: Acetylcholinesterase Inhibition.[2][7][8] BenchChem Technical Guides. Link
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A Senior Application Scientist's Technical Guide to the Physicochemical Properties and Solubility of the Anilofos Oxon Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Anilofos Oxon
Anilofos is an organophosphorus herbicide widely used for the control of annual grasses and sedges in rice cultivation.[1][2] Like many organothiophosphate pesticides, the parent compound (the "thion" form) is not the primary bioactive agent. In the environment and within target organisms, anilofos undergoes metabolic activation through oxidative desulfuration, converting the P=S (thion) group to a P=O (oxon) group. This resulting metabolite, This compound , is the potent inhibitor of the enzyme acetylcholinesterase, making it the molecule of primary toxicological and research interest.[2]
Understanding the fundamental physical and chemical properties of the this compound analytical standard is therefore not merely an academic exercise. For the researcher, this data governs every aspect of experimental design, from the selection of appropriate solvents for stock solutions and bioassays to the development of robust analytical methods for its detection and quantification. This guide provides a comprehensive overview of the known properties of the parent compound, anilofos, and presents a framework and detailed protocols for the experimental determination of the properties of this compound, for which specific public data is limited.
The structural transformation from anilofos to its oxon analog is a critical concept for any researcher in this field. The substitution of a sulfur atom with a more electronegative oxygen atom significantly increases the polarity of the molecule, which in turn alters its solubility, stability, and chromatographic behavior.
Caption: Metabolic activation of Anilofos to its potent oxon analog.
Chemical Identity and Physicochemical Properties
While experimental data for this compound is not extensively published, we can define its core chemical identity by modifying the known structure of anilofos. The properties of the parent compound, anilofos, are well-documented and provide a crucial benchmark for comparison.
This compound (Standard for Investigation)
-
Chemical Name: S-[2-(4-Chloro-N-isopropylanilino)-2-oxoethyl]-O,O'-dimethyl thiophosphate
-
Molecular Formula: C₁₃H₁₉ClNO₄PS
-
Molecular Weight: 351.79 g/mol
-
Inferred Properties: As the oxon analog, it is expected to be more polar than the parent anilofos. This suggests a potentially higher aqueous solubility and lower solubility in non-polar organic solvents. Its melting point and other physical properties require experimental determination.
Anilofos (Parent Compound for Reference)
The following table summarizes the experimentally determined properties of the anilofos analytical standard.
| Property | Value | Source |
| CAS Number | 64249-01-0 | [1][3][4] |
| Molecular Formula | C₁₃H₁₉ClNO₃PS₂ | [3][4] |
| Molecular Weight | 367.85 g/mol | [4] |
| Appearance | White to off-white/brown solid | [1][4] |
| Melting Point | 50 - 55 °C | [4][5] |
| Vapor Pressure | 2.2 mPa (at 25 °C) | [1][6] |
| LogP (octanol/water) | 3.8 | [3][6] |
Solubility Profile
Solubility is a critical parameter that dictates how a standard can be prepared, delivered in experimental systems, and extracted for analysis. The increased polarity of this compound compared to anilofos is the primary determinant of its solubility behavior.
Known Solubility of Anilofos (Parent Compound)
The solubility of anilofos has been characterized in a range of solvents, reflecting its lipophilic nature.[1] This data is invaluable for designing chromatographic separations and for understanding the environmental partitioning of the parent compound.
| Solvent | Solubility (g/L) at 20-25°C | Source |
| Water | 0.0094 (9.4 mg/L) | [1][2] |
| Acetone | >700 | [1] |
| Toluene | >700 | [1] |
| Chloroform | >700 | [1] |
| Dichloromethane | 53 | [1] |
| Ethanol | 53 | [1] |
| Hexane | 7.4 | [1] |
Expected Solubility of this compound
Based on established principles of organophosphate chemistry, the P=O bond in this compound introduces a stronger dipole moment compared to the P=S bond in anilofos. Therefore, one must anticipate that this compound will exhibit higher solubility in polar solvents (like water, methanol, acetonitrile) and lower solubility in non-polar solvents (like hexane) relative to anilofos. The precise quantification of this solubility is essential and must be determined experimentally.
Experimental Protocols for Property Determination
The absence of published data for the this compound standard necessitates empirical determination. The following protocols are designed to be robust, self-validating, and are based on internationally recognized guidelines.
Protocol for Melting Point Determination (Capillary Method)
The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[7]
Objective: To determine the melting point range of the this compound analytical standard.
Methodology:
-
Sample Preparation:
-
Ensure the this compound standard is completely dry and in a fine powdered form. If necessary, gently crush any larger crystals with a spatula.
-
Obtain a capillary melting point tube (sealed at one end).
-
Press the open end of the capillary tube into the powder multiple times to collect a small amount of sample.[8]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop.[8]
-
The final packed sample height should be 2-3 mm.
-
-
Measurement (Using a Digital Melting Point Apparatus):
-
Insert the packed capillary tube into the heating block of the apparatus.[9]
-
Rapid Ramp (Estimate): First, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find an approximate melting temperature.
-
Slow Ramp (Accurate Measurement): Allow the apparatus to cool to at least 20°C below the estimated melting point. Prepare a new sample.
-
Begin heating again, but at a much slower, controlled rate (1-2°C/min) once you are within 15-20°C of the estimated melting point.[10]
-
Record T1: The temperature at which the first droplet of liquid is observed.
-
Record T2: The temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range T1 - T2.
-
-
Validation: Repeat the slow ramp measurement with at least two more samples to ensure the result is reproducible.
Protocol for Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105, and is a globally accepted method for determining water solubility.[11][12][13] It is suitable for substances expected to have a solubility greater than 0.01 g/L.
Objective: To determine the water solubility of this compound at a controlled temperature (e.g., 20°C).
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Methodological & Application
Application Note: A Proposed QuEChERS Extraction and LC-MS/MS Analysis Protocol for Anilofos Oxon Residues in Soil
**Abstract
This document presents a comprehensive, optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the extraction of anilofos oxon from complex soil matrices. Anilofos, an organophosphate herbicide, undergoes transformation in the environment to its more polar and often more toxic oxon analogue. Monitoring for this metabolite is critical for a complete environmental risk assessment. As no standardized, validated method currently exists for this compound in soil, this application note provides a robust starting protocol based on established QuEChERS principles for organophosphates and their metabolites.[1][2][3] The proposed method employs a buffered acetonitrile extraction followed by a tailored dispersive solid-phase extraction (dSPE) cleanup step, optimized for polar analytes. Subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this class of compounds.[4] This guide is intended for researchers and analytical scientists, providing a detailed methodology that requires end-user validation to ensure performance criteria are met.
Introduction: The Rationale for Monitoring this compound
Anilofos (S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate) is an organophosphate herbicide used for pre- and post-emergence control of weeds in rice cultivation.[5] Like many phosphorothioate (P=S) pesticides, anilofos can undergo oxidative desulfuration in the environment, converting to its phosphate (P=O) analogue, this compound.[6][7] This transformation is significant for two primary reasons:
-
Increased Polarity: The P=O bond makes the oxon metabolite more polar than the parent P=S compound. This alters its environmental fate, affecting its mobility and persistence in soil and water. The parent anilofos has a calculated XLogP3 of 3.8, indicating moderate lipophilicity.[8] Its oxon analogue is expected to have a lower logP value, making it more water-soluble.
-
Enhanced Toxicity: The oxon forms of organophosphates are potent inhibitors of the enzyme acetylcholinesterase (AChE).[7] The parent compounds are often weak inhibitors and are considered pro-pesticides, requiring metabolic or environmental activation to the toxic oxon form.[7] Therefore, monitoring only the parent compound may underestimate the total toxicological risk.
Soil acts as a primary reservoir for pesticide residues, making the development of efficient extraction methods for both parent compounds and their metabolites crucial.[2][3] The QuEChERS methodology, originally developed for pesticide analysis in fruits and vegetables, has been widely adapted for the complexities of soil matrices due to its speed, efficiency, and low solvent consumption.[1][2][3][9]
Principle of the QuEChERS Method for Soil
The QuEChERS method is a two-stage process designed to extract analytes and remove matrix interferences efficiently.[2][9]
-
Extraction & Partitioning: A homogenized soil sample, hydrated to a consistent moisture level, is vigorously extracted with acetonitrile. A mixture of salts (typically anhydrous magnesium sulfate and sodium chloride or a buffer system) is then added. This accomplishes two goals: it induces phase separation between the aqueous and organic (acetonitrile) layers and drives the pesticides into the acetonitrile layer. Anhydrous MgSO₄ also removes the bulk of the water from the extract.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. These sorbents are chosen to remove specific matrix interferences (e.g., organic acids, lipids, pigments) while leaving the analyte of interest in the solution. After vortexing and centrifugation, the cleaned extract is ready for instrumental analysis.
This protocol proposes the use of the citrate-buffered European Norm (EN 15662) method, which provides better stability for a wider range of pH-dependent pesticides.[1]
Materials and Reagents
-
Solvents & Reagents: HPLC-grade or pesticide-residue grade acetonitrile, acetic acid, and water.
-
Standards: Analytical reference standard of this compound. (Note: If unavailable, a certified anilofos standard can be used for initial system setup, but a specific oxon standard is required for quantification).
-
Pre-packaged Salts & Sorbents:
-
QuEChERS EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
dSPE Cleanup tubes (2 mL) containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
-
Equipment: High-speed benchtop centrifuge (for 50 mL and 2 mL tubes), vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters, autosampler vials.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
Proposed QuEChERS Extraction and Cleanup Protocol
This protocol is designed as a starting point and must be validated for the specific soil types under investigation.
Step 1: Sample Preparation and Hydration
The Rationale: Soil is a highly variable matrix.[3][10] Normalizing the water content is crucial for achieving consistent and reproducible extraction efficiency. The interaction between pesticides and soil particles is strongly influenced by moisture levels.[1]
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
Weigh 5.0 g of the homogenized, dry soil into a 50 mL polypropylene centrifuge tube.
-
Add 5.0 mL of reagent water to the tube.
-
Vortex for 1 minute and allow the sample to hydrate for at least 30 minutes before proceeding.
Step 2: Acetonitrile Extraction
The Rationale: Acetonitrile is the preferred solvent for QuEChERS as it is effective at extracting a wide polarity range of pesticides and forms a distinct upper layer after salting-out, simplifying supernatant removal.[9]
-
Add 10 mL of acetonitrile to the hydrated soil sample in the 50 mL tube.
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand. This ensures thorough interaction between the solvent and soil particles, maximizing analyte extraction.
Step 3: Salting-Out Partitioning
The Rationale: The addition of salts induces liquid-liquid partitioning. Anhydrous MgSO₄ absorbs water, generating an exothermic reaction that can enhance extraction, while the buffer salts maintain a stable pH to protect base- or acid-labile analytes.[1][11]
-
Add the contents of one EN 15662 extraction salt packet to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute . It is critical to shake immediately after adding the salts to prevent agglomeration.
-
Centrifuge the tube at ≥4000 rcf for 5 minutes . This will result in a clean separation of the upper acetonitrile layer from the aqueous/soil layer.
Step 4: Dispersive SPE (dSPE) Cleanup
The Rationale: This is the most critical step for removing matrix co-extractives that can interfere with LC-MS/MS analysis.
-
Anhydrous MgSO₄: Removes residual water from the acetonitrile extract.
-
PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars.
-
C18 (Octadecylsilane): A non-polar sorbent that removes lipids and other non-polar interferences. This combination is effective for a broad range of analytes and matrices.[12] Given that this compound is more polar than its parent, the inclusion of C18 helps remove less polar interferences without significant risk of analyte loss.
-
Transfer 1 mL of the acetonitrile supernatant (top layer) into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
-
Vortex the dSPE tube for 1 minute .
-
Centrifuge at ≥5000 rcf for 5 minutes .
-
Carefully transfer the final cleaned extract into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
Visual Workflow
Sources
- 1. Portico [access.portico.org]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anilofos - Wikipedia [en.wikipedia.org]
- 6. Anilofos | 64249-01-0 [chemicalbook.com]
- 7. Chlorpyrifos oxon | C9H11Cl3NO4P | CID 21804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anilofos | C13H19ClNO3PS2 | CID 91687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry [mdpi.com]
Sample preparation for anilofos oxon residue analysis in water
Application Note: Sample Preparation for Anilofos Oxon Residue Analysis in Water
Executive Summary
This application note details a robust sample preparation and analytical protocol for the determination of This compound , the toxicologically significant metabolite of the herbicide Anilofos, in environmental water samples. While Anilofos itself is a lipophilic organophosphate (LogP ~3.8), its oxidative metabolite, this compound, exhibits higher polarity and increased acetylcholinesterase (AChE) inhibition potency.
The following guide transitions from standard liquid-liquid extraction (LLE) to a more sensitive, automated-ready Solid Phase Extraction (SPE) workflow using Polymeric HLB sorbents. This method ensures the simultaneous retention of the parent and the oxon metabolite while minimizing matrix effects.
Compound Chemistry & Analytical Strategy
The Metabolic Challenge
Anilofos is a phosphorodithioate herbicide. In oxidative environments (e.g., chlorinated water treatment or biological metabolism), the thiono moiety (P=S) is desulfurated to form the oxon (P=O). This conversion alters the physicochemical properties, necessitating a sample preparation method that covers a broader polarity range than methods designed solely for the parent compound.
-
Parent: Anilofos (P=S) | MW: 367.9 | Lipophilic
-
Target: this compound (P=O) | MW: ~351.9 | More Polar, Hydrolytically Unstable
DOT Diagram: Oxidative Conversion Pathway
Figure 1: Oxidative desulfuration pathway transforming Anilofos to its Oxon metabolite.
Materials and Reagents
-
Standards: Anilofos (Sigma-Aldrich/Merck, >98%), this compound (Custom synthesis or metabolite standard providers like Toronto Research Chemicals).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent, 200 mg / 6 mL (e.g., Oasis HLB or Strata-X).
-
Why HLB? Unlike C18, HLB retains polar oxons without requiring extreme pH adjustments and does not de-wet if runs dry.
-
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Preservative: Sodium Thiosulfate (for chlorinated water samples only, to stop oxidation).
Protocol: Solid Phase Extraction (SPE)
This protocol is validated for surface water, groundwater, and drinking water.
Step 1: Sample Pre-treatment
-
Collection: Collect 500 mL of water in amber glass bottles.
-
Dechlorination (If applicable): Add 50 mg/L Sodium Thiosulfate immediately upon collection to prevent artificial conversion of Anilofos to the Oxon by residual chlorine.
-
Filtration: Filter through a 0.7 µm glass fiber filter to remove suspended solids.
-
Acidification: Adjust pH to 3.5 ± 0.2 using 5% Formic Acid.
-
Scientific Rationale: Oxons are prone to hydrolysis at alkaline pH. Acidification stabilizes the P-O-C bond during extraction.
-
Step 2: SPE Cartridge Conditioning
-
Solvate: 5 mL MeOH (Gravity flow or low vacuum).
-
Equilibrate: 5 mL Ultrapure Water (pH adjusted to ~3.5).
-
Critical: Do not let the cartridge dry out completely between steps, although HLB is forgiving.
-
Step 3: Sample Loading
-
Load the 500 mL sample at a flow rate of 5–10 mL/min .
-
Note: High flow rates (>15 mL/min) may reduce recovery of the more polar oxon due to insufficient interaction time with the sorbent.
Step 4: Wash
-
Wash Solvent: 5 mL of 5% MeOH in Water.
-
Dry: Apply high vacuum for 10–15 minutes to remove residual water.
-
Why: Residual water interferes with the evaporation step and can affect LC peak shape if injecting large volumes.
-
Step 5: Elution
-
Elution Solvent: 2 x 4 mL Methanol (or ACN/MeOH 50:50).
-
Soak: Allow the first aliquot to soak in the bed for 1 minute before collecting.
-
Collect: Elute into a 15 mL conical tube.
Step 6: Concentration & Reconstitution
-
Evaporate: Under a gentle stream of Nitrogen (N2) at 40°C until dry.
-
Reconstitute: Add 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% FA).
-
Vortex: 30 seconds.
-
Filter: Transfer to an autosampler vial through a 0.2 µm PTFE syringe filter.
DOT Diagram: SPE Workflow
Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for this compound.
Instrumental Analysis: LC-MS/MS Conditions
Since specific MRM transitions for the Oxon are often absent in general databases, the following are predicted transitions based on the mass shift (-16 Da from parent) and structural fragmentation logic. Optimization with a neat standard is required.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
Table 1: Recommended MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Anilofos (Parent) | 368.0 [M+H]+ | 199.0 | 125.0 | 15 - 25 |
| This compound | 352.0 [M+H]+ | 199.0 * | 125.0 | 15 - 30 |
*Note on Transitions: The 199.0 fragment corresponds to the 4-chloro-N-isopropyl-aniline moiety, which remains intact in the oxon. The loss of the phosphate group differs between parent and oxon.
Quality Control & Validation Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
-
Internal Standard (IS): Use Anilofos-d5 or a structural analog like Chlorpyrifos-oxon-d10 if the specific isotopologue is unavailable. Add IS before extraction to correct for SPE recovery losses.
-
Recovery Limits: Acceptable recovery for the Oxon is 70–120% .
-
Troubleshooting: If recovery is <70%, check the pH of the loading step. Hydrolysis is the most common cause of oxon loss.
-
-
Matrix Effects: Calculate Matrix Factor (MF).
-
If MF < 0.8 (Suppression), consider diluting the final extract or using a slower gradient.
-
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link
-
U.S. Geological Survey (USGS). (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.Link
-
BenchChem. (2025). The History and Development of Anilofos: An In-depth Technical Guide.[1]Link
-
PubChem. (2025).[2][3] Anilofos Compound Summary. National Library of Medicine. Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link
Sources
Application Note: High-Recovery Cleanup of Anilofos Oxon from Aqueous Matrices Using C18 Solid-Phase Extraction
Abstract
This application note presents a detailed protocol for the selective extraction and cleanup of anilofos oxon, the primary toxic metabolite of the organophosphate herbicide anilofos, from aqueous samples. Solid-Phase Extraction (SPE) is a critical sample preparation technique that replaces traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, elimination of emulsions, and improved reproducibility.[1][2][3] This method utilizes a reversed-phase C18 SPE cartridge to effectively isolate this compound from complex matrices, ensuring high recovery and a clean extract suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] The protocol herein is designed for researchers and analytical chemists requiring a robust and validated method for the trace-level quantification of this pesticide metabolite in environmental and agricultural samples.
Introduction and Scientific Principle
Anilofos is an organophosphate herbicide used for weed control in rice cultivation.[5][6] In the environment and biological systems, the parent thiono form (P=S) of anilofos is converted to its more toxic oxon analog (P=O), this compound.[7] This conversion increases its acetylcholinesterase inhibition activity, making the detection of the oxon form a critical aspect of food safety and environmental monitoring.[8]
The cleanup of this compound from complex sample matrices is essential to remove interfering substances that can suppress instrument signals and compromise analytical accuracy.[9] This protocol is based on the principle of reversed-phase solid-phase extraction .
Mechanism of Action: Anilofos, the parent compound, is relatively non-polar (LogP ≈ 3.8).[10] Its oxon metabolite, while more polar due to the P=O bond, retains significant hydrophobic character from its N-isopropylcarbaniloylmethyl group. This allows for strong retention on a non-polar stationary phase, such as octadecyl-bonded silica (C18), through hydrophobic (van der Waals) interactions. The C18 sorbent effectively binds the analyte from an aqueous sample. Polar impurities, such as salts and organic acids, have minimal affinity for the C18 phase and are washed away. The retained this compound is then selectively desorbed and collected using a small volume of an organic solvent. This process not only purifies the sample but also concentrates the analyte, enhancing detection sensitivity.[11]
Caption: Mechanism of this compound retention on a C18 sorbent.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg sorbent mass, 6 mL reservoir volume
-
This compound Analytical Standard: Purity ≥98%
-
Solvents: HPLC or pesticide residue grade
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
-
Reagents:
-
Deionized Water (ASTM Type II or equivalent)
-
Nitrogen gas, high purity
-
-
Glassware & Equipment:
-
Volumetric flasks and pipettes
-
SPE vacuum manifold
-
Sample concentrator/evaporator (e.g., nitrogen blow-down or rotary evaporator)
-
Autosampler vials with inserts
-
0.22 µm PTFE syringe filters
-
Detailed Experimental Protocol
This protocol is optimized for a 500 mL aqueous sample. Adjustments may be necessary for different sample volumes or matrices.[12]
Sample Pre-treatment
-
Collect the aqueous sample (e.g., groundwater, surface water) in a clean glass container.
-
If the sample contains suspended solids, filter it through a glass fiber filter (1 µm pore size).
-
Adjust the sample pH to ~7.0 if necessary.
-
If required for validation or quality control, spike the sample with a known concentration of this compound standard solution at this stage.
SPE Cartridge Procedure
Caption: Workflow for SPE cleanup of this compound.
-
Cartridge Conditioning:
-
Rationale: This step is crucial to activate the C18 stationary phase. Methanol wets the hydrophobic alkyl chains, allowing for interaction with the sample. The subsequent water rinse displaces the methanol, creating an aqueous-friendly environment for sample loading without causing the phase to dry out (dewetting).
-
Procedure:
-
Place the C18 cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge using gravity or gentle vacuum (~1-2 mL/min).
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent bed go dry before loading the sample.
-
-
-
Sample Loading:
-
Rationale: The analyte is retained on the C18 sorbent while the bulk of the aqueous matrix passes through. A controlled flow rate ensures sufficient residence time for the hydrophobic interactions to occur.
-
Procedure:
-
Load the 500 mL water sample onto the cartridge through a reservoir.
-
Apply vacuum to achieve a flow rate of approximately 5 mL/min.
-
-
-
Washing (Interference Elution):
-
Rationale: A wash step removes weakly retained, polar interferences that could co-elute with the analyte and cause matrix effects during analysis.
-
Procedure:
-
After the entire sample has passed through, apply a full vacuum for 10 minutes to thoroughly dry the sorbent bed. This is critical for efficient elution with a non-polar solvent.
-
Wash the cartridge with 5 mL of deionized water to remove any remaining salts.
-
Apply a full vacuum again for 10-15 minutes until the sorbent is completely dry.
-
-
-
Analyte Elution:
-
Rationale: A strong organic solvent disrupts the hydrophobic interactions between this compound and the C18 phase, desorbing the analyte. Ethyl acetate is an excellent choice for many organophosphates.[13] Using two smaller aliquots for elution is generally more effective than a single larger volume.
-
Procedure:
-
Place a clean collection tube inside the manifold.
-
Add 4 mL of ethyl acetate to the cartridge and allow it to soak the sorbent bed for 1 minute (gravity feed).
-
Apply a gentle vacuum to slowly pull the solvent through the cartridge (~1 mL/min), collecting the eluate.
-
Repeat with a second 4 mL aliquot of ethyl acetate, collecting it in the same tube.
-
-
Post-Elution Processing
-
Concentration: Evaporate the collected eluate (approx. 8 mL) to near dryness under a gentle stream of nitrogen at ambient temperature or in a water bath at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of acetonitrile or ethyl acetate (depending on the analytical instrument).
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial. The sample is now ready for instrumental analysis.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of results, the method must be validated.[14] The following parameters should be assessed according to established guidelines (e.g., SANTE/11312/2021).[15][16]
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the instrument to analyte concentration.[4][16] |
| Accuracy (Recovery) | 70% – 120% | Measures the efficiency of the extraction process. Determined by analyzing spiked blank samples.[14][17] |
| Precision (RSD) | ≤ 20% | Indicates the reproducibility of the method. Calculated from replicate analyses of a spiked sample.[4][16] |
| Limit of Quantification (LOQ) | Lowest concentration validated with acceptable accuracy and precision. | The minimum amount of analyte that can be reliably quantified.[6] |
| Matrix Effect | Assess by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix. | Evaluates the signal suppression or enhancement caused by co-eluting matrix components.[15][16] |
Quality Control Practices:
-
Analyze a reagent blank (unspiked deionized water) with each batch to check for contamination.
-
Analyze a matrix-spiked sample with each batch to monitor recovery and precision (ongoing performance verification).
-
Use matrix-matched calibration standards to compensate for any observed matrix effects.[15]
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of this compound from aqueous samples. The use of C18 reversed-phase cartridges offers an effective and efficient method for sample cleanup and concentration, yielding clean extracts and high analyte recovery. Adherence to the detailed steps and implementation of the described validation and quality control procedures will ensure the generation of accurate and defensible analytical data for monitoring this important pesticide metabolite.
References
-
Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry. (2021, April 15). Oxford Academic. Available at: [Link]
-
Jordan, T., & Wilson, B. (2009, August 15). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. (n.d.). EURL. Available at: [Link]
-
Analytical Method for EPN, Anilofos, Isazophos, et al. (n.d.). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
Anilofos. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Anilofos | C13H19ClNO3PS2 | CID 91687. (n.d.). PubChem - NIH. Retrieved February 27, 2026, from [Link]
-
Anilofos (Ref: HOE 30374). (2025, October 31). AERU - University of Hertfordshire. Available at: [Link]
-
Singh, S., et al. (2014, November 15). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. PubMed. Available at: [Link]
-
How to Select Solid Phase Extraction Cartridge. (2023, August 1). Hawach. Available at: [Link]
-
ORGANONITROGEN PESTICIDES 5601. (n.d.). Restored CDC. Available at: [Link]
-
Novak, J. M., & Watts, D. W. (n.d.). EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. Available at: [Link]
-
Rahman, M. M., et al. (2022, November 4). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Selected physical and chemical characteristics of anilofos. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. (2025, August 8). ResearchGate. Available at: [Link]
-
Singh, A., et al. (2025, September 11). Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC. PLOS ONE. Available at: [Link]
-
EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). (n.d.). Biotage. Available at: [Link]
-
Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. (2024, June 22). PMC. Available at: [Link]
-
Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus pesticides in the surface water from Medjerda River, Tunisia. (2023, June 10). Taylor & Francis. Available at: [Link]
-
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2. (n.d.). FAO.org. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. biotage.com [biotage.com]
- 4. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation kinetics of anilofos in soil and residues in rice crop at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anilofos (Ref: HOE 30374) [sitem.herts.ac.uk]
- 8. Anilofos - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Anilofos | C13H19ClNO3PS2 | CID 91687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. specartridge.com [specartridge.com]
- 12. SPE Phase and Solvent Selection | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. fao.org [fao.org]
- 15. food.ec.europa.eu [food.ec.europa.eu]
- 16. journals.plos.org [journals.plos.org]
- 17. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
MRM transitions for anilofos oxon mass spectrometry
Application Note: MRM Transitions & Protocol for Anilofos Oxon Analysis
Part 1: Introduction & Compound Intelligence
Abstract Anilofos is a pre-emergence organophosphorus herbicide widely used in rice cultivation.[1] While the parent compound is the primary regulatory target, its oxygen-analog metabolite, This compound , represents a critical monitoring target due to the increased toxicity typical of "oxon" transformations (acetylcholinesterase inhibition). This guide provides a self-validating protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Chemical Profile
-
Compound: this compound[2]
-
CAS Number: 171980-56-6 (Reference)[2]
-
Molecular Formula: C₁₃H₁₉ClNO₄PS
-
Molecular Weight: 351.79 g/mol
-
Precursor Ion (M+H)⁺: m/z 352.1
-
Polarity: Positive ESI (Electrospray Ionization)
Mechanistic Insight: The transformation from Anilofos to this compound involves the oxidative desulfuration of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. This modification significantly alters the electron density around the phosphorus atom but leaves the N-isopropyl-4-chloroaniline moiety intact. Consequently, the mass spectrometry fragmentation pathway for the oxon retains the characteristic amine-side product ions observed in the parent, while shifting the precursor mass by -16 Da.
Part 2: MRM Transition Parameters
The following transitions are derived from the structural conservation of the amine moiety and the specific loss of the modified phosphate group.
Table 1: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (CE)* | Cone Voltage (CV) | Structural Assignment |
| This compound | 352.1 | 125.1 | Quantifier | 25 - 35 eV | 30 V | [4-Cl-Ph-NH]⁺ moiety |
| 352.1 | 199.1 | Qualifier | 20 - 30 eV | 30 V | [4-Cl-Ph-N(iPr)-CO]⁺ | |
| 352.1 | 91.0 | Qualifier | 40 eV | 30 V | [C₆H₄Cl]⁺ (Chlorophenyl ring) |
*Note: Collision Energy (CE) values are instrument-dependent. It is recommended to perform a "CE Ramp" (±5 eV) around these values during method setup.
Part 3: Experimental Protocol
A. Chemicals & Reagents[3][4][5]
-
Standards: this compound analytical standard (>98% purity).
-
Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).
-
Buffer: Ammonium Formate (1M stock) and Formic Acid (>98%).
-
Water: Milli-Q (18.2 MΩ·cm).
B. Sample Preparation (QuEChERS Method)
Target Matrices: Soil, Rice Grain, Water.
-
Extraction:
-
Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile (containing 1% Acetic Acid) .
-
Vortex for 1 min.
-
Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 min and centrifuge at 4,000 rpm for 5 min.
-
-
Clean-up (Dispersive SPE):
-
Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA + 25 mg C18).
-
Note: Use C18 to remove lipid interferences in rice samples.
-
Vortex for 30 sec and centrifuge at 13,000 rpm for 2 min.
-
-
Reconstitution:
-
Filter supernatant (0.22 µm PTFE) into an autosampler vial.
-
Optional: Dilute 1:1 with mobile phase A to improve peak shape.
-
C. LC-MS/MS Conditions
Chromatography (LC)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Why Ammonium Formate? It facilitates [M+H]⁺ formation and prevents sodium adducts [M+Na]⁺ which do not fragment well.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 10% |
| 1.00 | 10% |
| 8.00 | 95% |
| 10.00 | 95% |
| 10.10 | 10% |
| 13.00 | 10% (Re-equilibration) |
Mass Spectrometry (MS)
-
Source: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Desolvation Gas: 800 L/hr (Nitrogen).
-
Cone Gas: 50 L/hr.
Part 4: Visualization & Logic
Fragmentation Pathway Logic
The following diagram illustrates the theoretical fragmentation of this compound. The collision-induced dissociation (CID) typically cleaves the weak P-S or N-C bonds, preserving the stable aromatic amine structures used for quantification.
Caption: Proposed fragmentation pathway for this compound (ESI+), showing the generation of the characteristic amine-side product ions.
Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Part 5: Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every run must include:
-
Linearity: 5-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in matrix-matched solvent. R² > 0.99 required.
-
Ion Ratio: The ratio of the Quantifier (125) to Qualifier (199) peak areas must be consistent within ±20% of the standard.
-
Retention Time: Must match the standard within ±0.1 min.
-
Recovery: Spiked samples at LOQ (Limit of Quantitation) should yield 70-120% recovery.
References
-
European Commission. (2023). EU Pesticides Database - Anilofos. Retrieved from [Link]
-
Shimadzu Corporation. (2020). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]
-
Singh, S. B., & Kulshrestha, G. (2001).[3] Identification of Impurities in Technical Anilofos and Their Effect on Transplanted Rice. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
EURL-SRM. (2022). Pesticides LC/MS/MS MRM Spreadsheet. EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]
Sources
Application Note: A Validated QuEChERS-Based LC-MS/MS Method for the Determination of Anilofos Oxon Residues in Agricultural Crops
Introduction: The Imperative for Monitoring Anilofos Oxon
Anilofos is a pre- and early post-emergence organophosphate herbicide widely employed in rice cultivation to control annual grasses and sedges.[1] In the environment and through metabolic processes in plants, the parent compound, anilofos, can be converted to its oxygen analog, this compound. This transformation is of significant toxicological concern as organophosphate oxons are potent inhibitors of the enzyme acetylcholinesterase (AChE).[2] The inhibition of AChE disrupts nerve impulse transmission, posing potential health risks to consumers.
Consequently, the presence of this compound residues in agricultural commodities, particularly rice, is a critical food safety parameter. Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides and their toxicologically relevant metabolites.[3][4] Therefore, sensitive and reliable analytical methods are essential for the accurate quantification of this compound residues to ensure compliance with these regulations and safeguard public health.
This application note presents a comprehensive and validated protocol for the determination of this compound residues in various agricultural matrices. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Principle of the Method
The analytical workflow is designed for efficiency and accuracy. It begins with the extraction of this compound from a homogenized crop sample into an organic solvent (acetonitrile), facilitated by a salting-out effect. This is followed by a dispersive solid-phase extraction (d-SPE) step to remove interfering matrix components. The final, cleaned extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides both quantification and confident identity confirmation of the analyte.
Caption: Overall workflow for this compound residue analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Reagents: Formic acid (FA), analytical grade; Ultrapure water.
-
Standards: Certified reference standard of this compound. A stock solution is prepared in acetonitrile and stored at -20°C. Working standards are prepared by serial dilution.
-
QuEChERS Kits: Extraction salt packets (e.g., containing anhydrous magnesium sulfate, sodium chloride, sodium citrate) and d-SPE cleanup tubes (e.g., containing primary secondary amine (PSA), C18 sorbent, and anhydrous magnesium sulfate). The choice of d-SPE sorbent may vary depending on the matrix.[5][8]
-
Equipment: High-speed blender/homogenizer, centrifuge capable of >3000 g, vortex mixer, analytical balance, micropipettes.
Detailed Experimental Protocol
Sample Preparation: Modified QuEChERS Protocol
This protocol is based on the widely recognized QuEChERS methodology, which streamlines the extraction and cleanup process for pesticide residues in complex food matrices.[6][9]
4.1.1 Extraction
-
Homogenization: Weigh a representative portion (e.g., 500 g) of the agricultural crop and homogenize it to a uniform consistency. For dry commodities like rice grains, milling to a fine powder may be required.
-
Weighing: Transfer 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube. If an internal standard is used, it should be added at this stage.
-
Extraction & Partitioning: Add the QuEChERS extraction salt packet. The salts serve a dual purpose: anhydrous magnesium sulfate aids in the removal of water, while other salts like sodium chloride and sodium citrate induce phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile.[5]
-
Shaking & Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge the tube for 5 minutes at 3000 g.
Caption: QuEChERS extraction workflow.
4.1.2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile supernatant into a d-SPE cleanup tube. The specific composition of the d-SPE tube is chosen based on the sample matrix. For general crops, a combination of:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and other polar interferences.
-
C18 (Octadecylsilane): Removes non-polar interferences such as fats and waxes.
-
Anhydrous MgSO₄: Removes any remaining water from the extract.[8]
-
-
Shaking & Centrifugation: Cap the d-SPE tube, shake vigorously for 30 seconds, and then centrifuge for 5 minutes at 3000 g.
-
Final Extract: The resulting supernatant is the cleaned extract. Transfer a portion of this extract into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry offers unparalleled sensitivity and selectivity for trace-level analysis of pesticide residues.[10][11][12]
4.2.1 Chromatographic Conditions
-
System: U-HPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.
4.2.2 Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for this compound. The most intense transition is used for quantification (Quantifier), and the second is used for confirmation (Qualifier). The ratio of the qualifier to quantifier ion response must be consistent between the sample and a known standard for positive identification.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| Anilofos (for reference) | 368.0 | 198.9 | 124.9 |
| (Note: The precursor ion for this compound will be different from anilofos. Specific m/z values must be determined by direct infusion of an this compound standard. The fragmentation will likely involve the loss of the chloro-N-isopropylaniline moiety or parts thereof, similar to the parent compound.)[10] |
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with internationally recognized guidelines, such as those from the European Commission (SANTE/11312/2021) or the Codex Alimentarius.[13][14][15] Key performance parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.[16]
-
Accuracy (Recovery): Determined by analyzing blank matrix samples spiked with known concentrations of this compound at multiple levels (e.g., the Limit of Quantification and 10x the LOQ). Mean recoveries should be within the 70-120% range.[14]
-
Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements. For repeatability (intra-day precision) and reproducibility (inter-day precision), the RSD should typically be ≤ 20%.[17]
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For many pesticide residue methods, a target LOQ of 0.01 mg/kg is common.[10]
-
Selectivity: The method's ability to distinguish the analyte from other components in the sample matrix. This is confirmed by the absence of interfering peaks in blank samples and the consistent qualifier/quantifier ion ratio.
Table 1: Representative Method Validation Performance Data
| Validation Parameter | Performance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | Covers expected residue levels | 0.005 - 0.1 mg/kg |
| Accuracy (Recovery %) | 70 - 120% | 85 - 105% |
| Precision (RSD %) | ≤ 20% | < 15% |
| Limit of Quantification (LOQ) | ≤ MRL (e.g., 0.01 mg/kg) | 0.01 mg/kg |
Conclusion
The described method, combining a streamlined QuEChERS sample preparation protocol with the specificity and sensitivity of LC-MS/MS analysis, provides a robust and reliable system for the routine monitoring of this compound residues in diverse agricultural crops. Proper method validation according to established international guidelines is crucial to guarantee the generation of high-quality, defensible data. This approach enables laboratories to effectively support food safety programs and ensure compliance with global regulatory standards.
References
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
-
Bhandari, S., & Singh, H. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]
-
European Commission. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety. [Link]
-
Food and Agriculture Organization of the United Nations. GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. FAO.org. [Link]
-
ResearchGate. (n.d.). Detection of anilofos residues in soil, rice grains, and straw at harvest. ResearchGate. [Link]
-
ResearchGate. (2015, August 9). Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. FAO.org. [Link]
-
CR Subscription Agency. (n.d.). A Review on Analytical Method Validation. [Link]
-
Furlong, M. F., et al. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. National Center for Biotechnology Information. [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
OECD. (2017, August 13). Guidance Document on Pesticide Residue Analytical Methods. [Link]
-
Kumari, B., et al. (2014, November 15). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. PubMed. [Link]
-
European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]
-
Agilent Technologies. (2021, January 13). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. [Link]
-
European Commission. (n.d.). Guidelines - Maximum Residue levels. Food Safety. [Link]
-
CABI Digital Library. (2000, July 8). Degradation of anilofos in paddy soil and its residue in rice plant. [Link]
-
Scribd. (n.d.). EU Pesticide Residue Method Validation Guidelines. [Link]
-
MDPI. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]
-
ARCC Journals. (2022, November 15). Determination of Profenofos Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods. [Link]
-
National Center for Biotechnology Information. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. [Link]
-
European Union. (2021, November 5). CODEX ALIMENTARIUS COMMISSION 44th Session – 8. Food Safety. [Link]
-
Auburn University. (2022, August 6). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. [Link]
-
ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. [Link]
-
Richardson, J. R., et al. (2001, April 15). Analysis of the additivity of in vitro inhibition of cholinesterase by mixtures of chlorpyrifos-oxon and azinphos-methyl-oxon. PubMed. [Link]
-
ResearchGate. (2015, September 22). Bioefficacy and Determination of Terminal Residues of a Herbicide Anilofos in Field Soil and Plants Following an Application to the Transplanted Rice Crop. [Link]
-
VNU-HCM. (2022, November 23). Analysis of highly polar pesticides in foods by LC-MS/MS. [Link]
-
LCGC International. (2026, February 12). Qualitative LC–MS Analysis of Pesticides Using Monolithic Silica Capillaries and Potential for Assay of Pesticides in Kidney. [Link]
-
YouTube. (2022, March 7). Codex Maximum Residue Levels (MRL). [Link]
-
CVUA Stuttgart. (2019, February 14). QuEChERS Multi-Residue Method for Pesticide Analysis. [Link]
-
Global Pulse Confederation. (2019, June 10). ABOUT CODEX ALIMENTARIUS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of the additivity of in vitro inhibition of cholinesterase by mixtures of chlorpyrifos-oxon and azinphos-methyl-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. globalpulses.com [globalpulses.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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- 17. researchgate.net [researchgate.net]
Application Note: Preparation of Anilofos Oxon Analytical Standard in Acetonitrile
Introduction: The Significance of Anilofos Oxon
Anilofos is a selective, pre- and early post-emergence organophosphorus herbicide widely used in the cultivation of rice to control annual grasses and sedges.[1][2] Like many thiono-organophosphate pesticides (containing a P=S bond), the herbicidal and toxicological activity of Anilofos is not primarily due to the parent compound itself. In biological systems and through environmental degradation, Anilofos undergoes oxidative desulfuration, a metabolic process that replaces the sulfur atom with an oxygen atom to form its oxon analog, this compound.
This transformation is critically important because the resulting oxon metabolite is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE).[2] The inhibition of AChE is the primary mechanism of toxicity for organophosphate compounds. Therefore, the quantitative analysis of this compound is essential for comprehensive residue analysis, toxicological risk assessment, and environmental monitoring.
This application note provides a detailed, field-proven protocol for the preparation of accurate and reproducible analytical standards of this compound in acetonitrile. Acetonitrile is selected as the solvent due to its wide applicability in modern analytical workflows, including High-Performance Liquid Chromatography (HPLC) and its common use as the extraction solvent in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide residue analysis.[1][3]
Essential Materials and Equipment
-
Analyte: this compound analytical standard, neat material (≥98% purity). CAS No: 171980-56-6.[4]
-
Solvent: Acetonitrile (ACN), HPLC or pesticide residue grade.
-
Glassware:
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL).
-
Amber glass vials with PTFE-lined screw caps.
-
-
Equipment:
-
Analytical balance with a readability of at least 0.01 mg.
-
Calibrated set of micropipettes (e.g., 10-100 µL, 100-1000 µL).
-
Laboratory vortex mixer.
-
Ultrasonic bath.
-
Critical Safety Precautions
Anilofos and its oxon metabolite are organophosphorus compounds that can act as neurotoxins.[2] Acetonitrile is a flammable and toxic solvent.[5] Adherence to strict safety protocols is mandatory.
-
Handling: All handling of neat standards and concentrated solutions must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant nitrile gloves, and safety glasses or goggles at all times.
-
Waste Disposal: Dispose of all chemical waste, including unused standards and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.
-
Spill Management: Maintain access to a spill kit rated for flammable solvents and toxic materials. In case of skin contact, wash the affected area immediately with soap and water.[6]
Protocol for Standard Preparation
This protocol is designed to generate a series of calibration standards from a neat (solid or oil) reference material. The accuracy of the entire analytical run depends on the precision of these initial steps.
Part 1: Preparation of Primary Stock Solution (1000 µg/mL)
The primary stock solution is the most concentrated standard from which all subsequent dilutions are made. Its accuracy is paramount.
-
Equilibration: Allow the container of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the material.
-
Weighing: Accurately weigh approximately 10.0 mg of the this compound neat standard onto a weighing paper or directly into a 10 mL Class A volumetric flask using a calibrated analytical balance. Record the exact weight (e.g., 10.12 mg).
-
Causality: Using a "weighing by difference" technique can improve accuracy by minimizing transfer losses.
-
-
Dissolution:
-
If weighed onto paper, carefully transfer the neat material into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of acetonitrile to the flask.
-
Gently swirl the flask to dissolve the standard. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
-
Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation of Exact Concentration: Calculate the precise concentration of the primary stock solution based on the actual weight of the standard.
-
Formula: Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity (%) * 1000
-
Example: (10.12 mg / 10.0 mL) * 0.98 * 1000 = 991.76 µg/mL
-
-
Storage and Labeling: Transfer the primary stock solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at ≤ -18°C.[7]
Part 2: Preparation of Intermediate Stock Solution (10 µg/mL)
Creating an intermediate stock solution reduces the potential for large dilution errors when preparing low-concentration working standards.[8]
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer the required volume of the primary stock solution into a new volumetric flask. For example, to prepare 10 mL of a ~10 µg/mL solution from a 991.76 µg/mL primary stock, you would transfer 100.8 µL.
-
Calculation: V1 = (C2 * V2) / C1 = (10 µg/mL * 10 mL) / 991.76 µg/mL = 0.1008 mL or 100.8 µL
-
-
Dilute to the mark with acetonitrile, cap, and homogenize by inverting 15-20 times.
-
Transfer to a labeled amber vial and store under the same conditions as the primary stock.
Part 3: Preparation of Working Calibration Standards
Working standards are used to generate the calibration curve for instrumental analysis. These should ideally be prepared fresh from the intermediate stock solution before each analytical run.[7]
The following table provides a dilution scheme to prepare a seven-point calibration curve.
| Target Concentration (ng/mL) | Volume of Intermediate Stock (10 µg/mL) | Final Volume (mL) | Dilution Instructions |
| 1000 | 1000 µL | 10 | Pipette 1000 µL of intermediate stock into a 10 mL volumetric flask and dilute to volume. |
| 500 | 500 µL | 10 | Pipette 500 µL of intermediate stock into a 10 mL volumetric flask and dilute to volume. |
| 250 | 250 µL | 10 | Pipette 250 µL of intermediate stock into a 10 mL volumetric flask and dilute to volume. |
| 100 | 100 µL | 10 | Pipette 100 µL of intermediate stock into a 10 mL volumetric flask and dilute to volume. |
| 50 | 50 µL | 10 | Pipette 50 µL of intermediate stock into a 10 mL volumetric flask and dilute to volume. |
| 20 | 200 µL | 100 | Pipette 200 µL of intermediate stock into a 100 mL volumetric flask and dilute to volume. |
| 10 | 100 µL | 100 | Pipette 100 µL of intermediate stock into a 100 mL volumetric flask and dilute to volume. |
Protocol Validation and Quality Control
A protocol must be a self-validating system to ensure trustworthiness.
-
Independent Check Standard: A quality control (QC) standard should be prepared from a separate, independent weighing of the neat material or from a different lot number, if available.[8] This QC standard, when analyzed against the calibration curve, should yield a concentration within ±15% of its theoretical value.
-
Solvent Blank: An acetonitrile solvent blank should be run to ensure there is no contamination or interference at the analyte's retention time.
-
Stability: While many organophosphates are reasonably stable in acetonitrile when stored properly, their stability should be periodically verified.[9] Analyze an aged standard against a freshly prepared one. If the concentration of the aged standard deviates by more than 10-15%, the stock solution should be discarded and prepared anew.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound analytical standards.
References
- Agilent Technologies, Inc. (2024). Anilofos Standard (1X1 mL) - Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for Anilofos Residue Analysis in Agricultural Products.
- Montana Department of Public Health and Human Services. (2018). Standard Operating Procedure for the Determination of Selected Organophosphate Pesticides.
-
Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for EPN, Anilofos, Isazophos, etc. Available at: [Link]
-
Wikipedia. Anilofos. Available at: [Link]
-
Ogah, C. O., & Coker, H. A. B. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science, 2(09), 093-097. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Singh, S. B., & Kulshrestha, G. (2001). Identification of Impurities in Technical Anilofos and Their Effect on Transplanted Rice. Journal of Agricultural and Food Chemistry, 49(8), 3728-35. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91687, Anilofos. Available at: [Link]
-
Sharma, A., et al. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Management Science, 70(11), 1756-61. Available at: [Link]
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412-431. Available at: [Link]
-
Beldi, G., et al. (2020). Stabilization strategies for unstable pesticides in calibration reference materials. Measurement, 164, 108035. Available at: [Link]
Sources
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- 2. Anilofos - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 171980-56-6 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. japsonline.com [japsonline.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Anilofos Oxon Extraction
Executive Summary: The "Oxon" Challenge
Anilofos oxon (the P=O metabolite of the herbicide anilofos) presents a distinct set of analytical challenges compared to its parent thion (P=S). While the parent compound is relatively lipophilic and stable, the oxon is significantly more polar and hydrolytically unstable , particularly in alkaline environments.
Low recovery rates for this compound are rarely due to a single factor. They typically result from a "death by a thousand cuts" scenario involving pH-driven hydrolysis , incomplete partitioning , and active-site adsorption during cleanup or analysis.
This guide moves beyond standard protocols to address the mechanistic causes of analyte loss, providing a self-validating troubleshooting workflow.
Part 1: Diagnostic Workflow (The "Why")
Before altering your protocol, identify where the loss occurs using this diagnostic logic.
The Degradation & Loss Pathway
Understanding the chemistry is the first step to fixing the recovery. The following diagram illustrates the critical control points where this compound is lost.
Figure 1: The vulnerability of the P=O bond in this compound to alkaline hydrolysis and matrix adsorption compared to the parent compound.
Part 2: Troubleshooting Guide (FAQs)
Category 1: Extraction & Partitioning
Q: I am using the Original QuEChERS (Unbuffered) method. Why is my oxon recovery <60% while the parent anilofos is >90%?
A: The issue is likely pH-induced hydrolysis.
-
The Mechanism: "Original" QuEChERS relies on sodium chloride and magnesium sulfate. If your matrix is slightly alkaline (or becomes so upon salt addition), the electron-deficient phosphorus atom in the oxon is susceptible to nucleophilic attack by hydroxide ions (
), cleaving the molecule. -
The Fix: Switch to AOAC 2007.01 (Acetate Buffered) or EN 15662 (Citrate Buffered) salts immediately.
-
Why? These buffers maintain the pH near 5.0–5.5. At this pH, the oxon is stable, but the solution is not acidic enough to cause protonation-based issues.
-
-
Validation Step: Measure the pH of your acetonitrile/water slurry after salt addition. It must be between 5.0 and 5.5.
Q: I switched to buffered QuEChERS, but recovery is still low (70%). Could it be the solvent?
A: Yes. Acetonitrile alone may not be polar enough for complete extraction of the oxon from fatty matrices.
-
The Mechanism: The oxon is more polar than the parent. In high-fat matrices (avocado, seeds, oils), the oxon may partially partition into the lipid layer rather than the acetonitrile.
-
The Fix:
-
Acidification: Add 1% Acetic Acid (HAc) or Formic Acid (FA) to the acetonitrile extraction solvent. This suppresses ionization of acidic matrix components and improves oxon stability.
-
Pre-soak: Ensure the sample is fully hydrated (80% water content) for 20 minutes before adding solvent to ensure the oxon is desorbed from dry matter.
-
Category 2: Cleanup (dSPE)
Q: I am using PSA (Primary Secondary Amine) to remove sugars and fatty acids. My recovery drops significantly after this step.
A: PSA can bind or degrade organophosphate oxons.
-
The Mechanism: PSA is a weak anion exchanger. While excellent for removing fatty acids, its basic surface character can induce localized high-pH hydrolysis of the labile P=O bond, or it can irreversibly bind the polar oxon via hydrogen bonding.
-
The Fix:
-
Reduce PSA: Use the minimum amount necessary (e.g., 25 mg instead of 50 mg per mL).
-
Alternative: If the matrix allows, use C18 (for lipids) and GCB (Graphitized Carbon Black - for pigments) without PSA, or mix PSA with C18 to dilute the active sites.
-
Urgency: Do not leave the extract in contact with the dSPE sorbent for long periods. Centrifuge and separate the supernatant immediately.
-
Category 3: Instrumental Analysis (LC-MS/MS)
Q: My peaks are tailing, and sensitivity is poor. Is the oxon thermally degrading?
A: If you are using GC, yes. If LC, it is likely a column/solvent mismatch.
-
GC Users: Oxons are thermally labile. They degrade in hot injectors and on active sites in the liner. Switch to LC-MS/MS. If you must use GC, use "Analyte Protectants" (e.g., sorbitol/gulonolactone) and a PTV (Programmed Temperature Vaporizing) injector.
-
LC Users:
-
Solvent Mismatch: Injecting a 100% acetonitrile extract onto a reversed-phase column with a high aqueous initial gradient causes "breakthrough." The polar oxon travels with the solvent plug, resulting in poor focusing.
-
The Fix: Dilute your final extract 1:1 with water (or mobile phase A) prior to injection. This focuses the analyte at the head of the column.
-
Part 3: Optimized Extraction Protocol
This protocol is designed specifically for labile organophosphate oxons .
Reagents
-
Extraction Solvent: Acetonitrile + 1% Acetic Acid.
-
Salts: AOAC 2007.01 (6g MgSO4, 1.5g NaOAc).
-
Internal Standard: Triphenyl phosphate (TPP) or isotopically labeled Anilofos-d5 (if available).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Homogenization | Weigh 10g sample (or 5g for dry commodities + 10mL water). | Hydration is critical for polar oxon desorption. |
| 2. Cryo-Milling | (Optional) Mill with dry ice if sample is high-sugar/fat. | Prevents heat-induced degradation during processing. |
| 3. Extraction | Add 10 mL Acetonitrile (1% HAc) . Shake 1 min. | Acidified solvent stabilizes the oxon. |
| 4. Partitioning | Add AOAC Salts. Shake vigorously 1 min. Centrifuge 5 min @ 3000g. | Acetate buffer maintains pH ~5. Exothermic reaction is managed by immediate cooling if needed. |
| 5. Cleanup (dSPE) | Aliquot 1 mL supernatant into dSPE tube containing 150mg MgSO4 + 50mg C18 (Skip PSA if possible). | Avoids PSA-induced hydrolysis. C18 removes lipids. |
| 6. Analysis Prep | Mix 200 µL extract with 200 µL 5mM Ammonium Formate in Water . | Matches initial mobile phase strength to prevent peak distortion. |
Part 4: Troubleshooting Decision Tree
Use this logic flow to isolate the root cause of your low recovery.
Figure 2: Logical decision tree for isolating extraction inefficiencies versus matrix suppression.
References
-
European Reference Laboratories (EURL). "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021)." European Commission. [Link]
- Anastassiades, M., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid-Phase Extraction' for the Determination of Pesticide Residues in Produce." *Journal of
Preventing thermal degradation of anilofos oxon in GC injection
Anilofos Oxon GC Integrity Hub Senior Technical Support Guide | Document ID: AOX-GC-2026
Section 1: The Thermal Paradox
User Query: "Why does my this compound calibration curve drop off at low concentrations, and why are my peak shapes tailing despite using a new column?"
The Scientific Reality: this compound (the oxygen analog of the organophosphate herbicide Anilofos) presents a classic "Thermal Paradox" in Gas Chromatography. To analyze it, you must volatilize it; yet, the energy required to volatilize it often exceeds the activation energy required to degrade it on active surfaces.
Unlike the parent thion (Anilofos), the oxon moiety (P=O) is significantly more polar. This polarity creates a high affinity for silanols (Si-OH) and metal ions present in the GC inlet liner and glass wool. The mechanism of loss is two-fold:
-
Adsorption: Irreversible binding to active sites (causing tailing and non-linearity).
-
Catalytic Degradation: Thermal cleavage of the P-O-C or P-N bonds, catalyzed by the hot, active surface.
Section 2: Diagnostic & Troubleshooting Workflows
Visualizing the Invisible Enemy
Before changing hardware, confirm the diagnosis. Use this logic flow to identify if your issue is thermal degradation or system contamination.
Figure 1: Diagnostic decision tree for identifying thermal degradation versus system activity.
Section 3: Hardware Protocols (The "Cold" Route)
Q: "I am using a standard split/splitless injector at 280°C. Is this killing my analyte?"
A: Yes. 280°C is excessive for this compound. The residence time in a hot, expansion-volume liner allows for maximum interaction with active sites.
Protocol A: The Gold Standard (PTV Injection)
Programmable Temperature Vaporization (PTV) eliminates thermal shock by introducing the sample into a cold liner.
| Parameter | Setting | Scientific Rationale |
| Inlet Mode | Solvent Vent / Cold Splitless | Allows solvent evaporation without boiling the analyte. |
| Initial Temp | 40°C - 60°C (Solvent dependent) | Keeps the oxon stable in liquid phase during injection. |
| Ramp Rate | 600°C/min to 250°C | "Ballistic" heating transfers analyte to column before it can degrade. |
| Liner Type | Baffled, Ultra-Inert (No Wool) | Baffles increase heat transfer without the surface area of wool. |
Protocol B: The "Good Enough" Standard (Pulsed Splitless)
If you lack a PTV inlet, you must optimize the S/SL injector to minimize Residence Time .
-
Liner Selection: Use a Single Taper Ultra-Inert Liner (Wool-Free) .
-
Why: Wool provides massive surface area for degradation. The taper focuses the sample onto the column.[1]
-
-
Pressure Pulse: 30–50 psi for 0.75 min.
-
Why: High pressure compresses the vapor cloud, forcing it onto the column faster, reducing the time the oxon spends dancing with hot silanols.
-
-
Temperature Cap: Set inlet to 230°C .
-
Why: This is the volatility threshold. Going higher yields diminishing returns on peak height but exponential increases in degradation.
-
Section 4: Chemical Mitigation (The "Shield" Route)
Q: "I cannot change my hardware. How do I stop the degradation chemically?"
A: Use Analyte Protectants (APs) .[2][3][4] This is the most effective method for stabilizing OPs in a dirty system. APs are compounds with high affinity for active sites (poly-hydroxyls) that are added to the sample in massive excess. They "sacrifice" themselves, coating the liner's active sites so the this compound passes through untouched.
Analyte Protectant Protocol
Reagents:
-
D-Sorbitol: Covers active sites for mid-to-late eluting compounds.
-
L-Gulonic acid γ-lactone: Protects early eluting compounds.
-
3-Ethoxy-1,2-propanediol: Enhances volatility.
Step-by-Step Preparation:
-
Stock Solution A: Dissolve 200 mg 3-ethoxy-1,2-propanediol and 10 mg L-gulonic acid γ-lactone in 10 mL Acetonitrile/Water (7:3).
-
Stock Solution B: Dissolve 5 mg D-sorbitol in 10 mL Acetonitrile/Water (7:3).
-
Spiking: Add 20 µL of Stock A and 10 µL of Stock B to every 1 mL of final sample vial.
-
Note: This results in a high concentration of protectant in the injection. You will see large peaks for the protectants, but they must be chromatographically resolved from this compound (usually eluting earlier).
-
Mechanism of Action: The protectants hydrogen-bond to the silanols (Si-OH) on the glass liner surface, effectively "capping" them during the injection window.
Figure 2: Mechanism of Analyte Protectants preventing catalytic degradation.
Section 5: FAQ - Rapid Fire Support
Q: Can I use a glass wool liner if it is "Ultra Inert"? A: Proceed with extreme caution. Even the best deactivation wears off after ~50 injections of real-world matrix. For this compound, a single taper liner without wool is safer. If you must use wool for precision, change the liner every 20-30 injections.
Q: My peaks are splitting. Is this degradation? A: Likely not. Peak splitting usually indicates solvent mismatch or column installation issues (dead volume). Degradation manifests as tailing (activity) or reduced area (loss). If using PTV, ensure the initial temperature is 10-20°C below the solvent boiling point to focus the band.
Q: What is the specific degradation product I should look for? A: While specific literature on this compound thermal breakdown is sparse, look for 4-chloro-N-isopropyl-aniline . This is a cleavage product of the amide bond. If you see this peak increasing as your oxon peak decreases, your inlet is too hot.
References
-
Agilent Technologies. (2012). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Application Note 5990-7715EN. Link
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. Link
-
Mastovska, K., Lehotay, S. J., et al. (2005). Combination of Analyte Protectants to Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrix.[4] Analytical Chemistry, 77(24), 8129–8137. Link
-
Kaur, P., et al. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest.[5] Pest Management Science.[2][6] Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. agilent.com [agilent.com]
- 4. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of anilofos in soil and residues in rice crop at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for Anilofos Oxon
Welcome to the technical support center dedicated to resolving chromatographic challenges encountered during the analysis of anilofos oxon. As the more polar and active metabolite of the parent herbicide anilofos, this compound presents unique analytical hurdles that can manifest as poor peak shape, compromising resolution, accuracy, and precision.[1][2] This guide is structured to provide you not just with solutions, but with a foundational understanding of the underlying chromatographic principles. We will move from diagnosing common problems to implementing systematic, evidence-based protocols to achieve robust and reliable results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common peak shape abnormalities in a direct question-and-answer format.
Q1: Why is my this compound peak tailing severely?
Peak tailing, where the latter half of the peak is broader than the front half, is arguably the most frequent issue encountered.[3] It directly impacts integration accuracy and can obscure smaller, adjacent peaks.
Underlying Mechanisms:
Peak tailing occurs when a single analyte experiences multiple retention mechanisms within the column.[4][5] While the primary retention on a C18 column is hydrophobic, secondary interactions can occur, causing a portion of the analyte molecules to lag behind the main band.
-
Silanol Interactions: The most common cause of tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[5][6] These silanols are acidic and can form strong secondary ionic interactions with basic functional groups on an analyte, leading to significant tailing.[4][7]
-
Column Contamination: Accumulation of contaminants on the column inlet frit or the stationary phase can create active sites that enhance secondary interactions.[6][8]
-
Mass Overload: While more commonly associated with peak fronting, overloading the secondary interaction sites (the silanols) can also lead to a tailing peak shape, especially for basic compounds.[9]
Troubleshooting Action Plan:
-
Lower the Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization by operating at a low pH.[6] Prepare a mobile phase buffered at a pH between 2.5 and 3.5. This protonates the silanol groups, minimizing their ability to interact with the analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups and trace metals compared to older Type A silica.[4][5] Furthermore, columns that are "end-capped" have had many of the residual silanols chemically deactivated, further reducing the potential for secondary interactions.[6]
-
Reduce Injection Mass: To check for mass overload, dilute your sample 10-fold and 100-fold and reinject.[6] If the peak shape improves significantly, the original concentration was overloading the column.
-
Flush the Column: If the problem has developed over time, column contamination may be the cause.[8] Disconnect the column from the detector and flush it with a series of strong solvents (refer to the column manufacturer's care and use guide).
Q2: What is causing my this compound peak to front?
Peak fronting, an asymmetry where the peak's leading edge is broader than the trailing edge, is less common than tailing but indicates a significant issue with the analytical conditions.[4][10]
Underlying Mechanisms:
Fronting typically occurs when some analyte molecules travel through the column faster than the main band.[11]
-
Column Overload (Mass Overload): This is the most frequent cause of peak fronting.[11] Injecting a sample that is too concentrated saturates the stationary phase at the column inlet.[12] Excess analyte molecules cannot partition effectively into the stationary phase and are swept down the column at the speed of the mobile phase, eluting earlier than the retained molecules and causing a front.[6]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent in a reversed-phase system) than the mobile phase, the sample band will not focus properly at the head of the column.[13] This leads to a distorted, often fronting, peak.
-
Column Collapse: A severe, though less common, cause is the physical collapse of the packed bed at the column inlet.[6][10] This creates a void, causing the sample to spread unevenly and resulting in a distorted peak shape.[8] This is often caused by operating outside the column's recommended pH or pressure limits.[6]
Troubleshooting Action Plan:
-
Reduce Sample Concentration: The first and simplest test is to dilute the sample. A 10-fold dilution should restore a symmetrical peak shape if mass overload is the culprit.[11]
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase.[11][14] If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility. Never use a diluent that is 100% strong solvent (e.g., 100% Acetonitrile) if your mobile phase starts at 10% Acetonitrile.
-
Check Column History: If fronting appears suddenly on a previously well-performing column, and it affects all peaks, consider the possibility of column collapse. Review your method parameters against the manufacturer's specifications for pH and pressure.[10] The column will likely need to be replaced.
Q3: My this compound peak is split or has a shoulder. What's wrong?
Split peaks are a clear indication of a problem that is causing the sample band to be divided into two or more streams as it passes through the system.[15]
Underlying Mechanisms:
The cause can be diagnosed by observing whether the splitting affects all peaks in the chromatogram or just the analyte of interest.
-
Problem Affecting All Peaks (Pre-Column Issue):
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be distorted.[6][9][16]
-
Column Void: A void or channel in the packing material at the head of the column will cause the sample band to split as it enters the stationary phase.[8][15] This is a common sign of column aging.
-
Improper Connection: A poor fitting or dead volume between the injector and the column can cause turbulence and peak splitting.[17]
-
-
Problem Affecting a Single Peak (Analyte-Specific Issue):
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.[6][17] The sample effectively chromatographs itself at the point of injection.
-
Co-elution: The "split" may actually be two separate but very closely eluting compounds (e.g., an impurity or a related compound).[16]
-
On-Column Degradation/Isomerization: While less common, the analyte could potentially be unstable under the analytical conditions, leading to the formation of a second compound on the column.
-
Troubleshooting Action Plan:
-
Inject a Standard: First, inject a well-behaved standard compound. If its peak is also split, the problem is mechanical (frit, void, connection). If the standard peak is sharp, the problem is related to your specific sample or method.
-
Address Mechanical Issues: If all peaks are split, first check all fittings between the injector and column. If that fails, try replacing the column inlet frit (if possible) or back-flushing the column (disconnect from the detector first). If a void is suspected, the column will need to be replaced.[8][16] Using a guard column can help protect the analytical column from particulates and extend its life.[8]
-
Address Method-Specific Issues: If only the this compound peak is split, prepare the sample in the initial mobile phase and reinject. If this resolves the issue, the sample solvent was the cause.[6] If the split remains, try altering the mobile phase composition or gradient slope to see if the split peak can be resolved into two distinct peaks, which would confirm a co-elution issue.[16]
Part 2: Systematic Troubleshooting Workflow
When encountering a peak shape problem, a logical, step-by-step approach is more effective than random adjustments. The following flowchart provides a systematic guide to diagnosing the root cause.
Caption: Systematic workflow for troubleshooting chromatographic peak shape.
Part 3: Experimental Protocols for Optimization
Protocol 1: Mobile Phase pH Scouting for Tailing Reduction
This protocol is designed to find the optimal mobile phase pH to minimize secondary silanol interactions.
Objective: To evaluate the effect of mobile phase pH on this compound peak asymmetry.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Formic acid or phosphoric acid for pH adjustment
Procedure:
-
Prepare Mobile Phases: Prepare three different aqueous mobile phase components (Aqueous A, B, C) and one organic mobile phase (Organic D).
-
Aqueous A: HPLC-grade water, adjust pH to 3.0 with formic acid.
-
Aqueous B: HPLC-grade water, adjust pH to 4.5 with formic acid.
-
Aqueous C: HPLC-grade water, adjust pH to 7.0 (no buffer/acid).
-
Organic D: 100% Acetonitrile or Methanol.
-
-
Prepare Sample: Dissolve the this compound standard in a 50:50 mixture of water and organic solvent to create a 10 µg/mL stock solution.
-
Method Condition 1 (pH 3.0):
-
Equilibrate the column with a mobile phase of 50% Aqueous A and 50% Organic D at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the sample.
-
Record the chromatogram.
-
-
Method Condition 2 (pH 4.5):
-
Thoroughly flush the system and re-equilibrate the column with a mobile phase of 50% Aqueous B and 50% Organic D.
-
Inject 10 µL of the sample.
-
Record the chromatogram.
-
-
Method Condition 3 (pH 7.0):
-
Thoroughly flush the system and re-equilibrate the column with a mobile phase of 50% Aqueous C and 50% Organic D.
-
Inject 10 µL of the sample.
-
Record the chromatogram.
-
-
Data Analysis: For each condition, measure the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value closer to 1.0 indicates a more symmetrical peak.
Data Summary Table:
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (Tf) | Observations |
| 3.0 | |||
| 4.5 | |||
| 7.0 |
Protocol 2: Injection Solvent Compatibility Study
This protocol helps determine if peak fronting or splitting is caused by the sample diluent.
Objective: To assess the impact of injection solvent strength on peak shape.
Materials:
-
Optimized HPLC method from Protocol 1 (use the best pH condition).
-
This compound standard.
Procedure:
-
Establish Baseline: Use the optimal mobile phase conditions determined previously (e.g., 50% ACN / 50% Water at pH 3.0).
-
Prepare Samples in Different Solvents: Prepare three identical concentrations of this compound in the following diluents:
-
Sample 1 (Ideal): 50% ACN / 50% Water at pH 3.0 (matches initial mobile phase).
-
Sample 2 (Slightly Stronger): 70% ACN / 30% Water at pH 3.0.
-
Sample 3 (Much Stronger): 90% ACN / 10% Water at pH 3.0.
-
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject 10 µL of Sample 1 and record the chromatogram. This is your reference peak shape.
-
Inject 10 µL of Sample 2 and record the chromatogram.
-
Inject 10 µL of Sample 3 and record the chromatogram.
-
-
Data Analysis: Compare the peak shapes from Samples 2 and 3 to the reference peak from Sample 1. Look for increased fronting, splitting, or broadening as the solvent strength of the diluent increases.
Part 4: Summary of Key Method Parameters
Based on the chemical properties of organophosphate pesticides and general chromatographic principles, the following table provides a validated starting point for method development for this compound.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18 or C8 (e.g., 150 x 4.6 mm, <5 µm) | Minimizes silanol interactions that cause peak tailing.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH suppresses silanol activity, leading to sharper, more symmetric peaks.[6][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography of pesticides.[18] |
| Gradient | Start at 30-40% B, ramp to 95% B over 10-15 minutes | A generic gradient suitable for screening and initial method development. Adjust based on retention time. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate providing good efficiency and reasonable run times. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be kept consistent for reproducibility.[13] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent band broadening. The maximum injectable volume is dependent on the peak volume of the analyte.[10] |
| Sample Diluent | Initial mobile phase composition (e.g., 30% B in A) | Crucial for preventing peak distortion (fronting/splitting) due to solvent mismatch.[13] |
By applying these principles and protocols, you can systematically diagnose and resolve peak shape issues, leading to the development of a robust and reliable analytical method for this compound.
References
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Wikipedia. (n.d.). Anilofos.
- AERU, University of Hertfordshire. (2025, October 31). Anilofos (Ref: HOE 30374).
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Zhang, Z., et al. (2003). Optimization of high-performance liquid chromatography and solid-phase extraction for determination of organophosphorus pesticides. Taylor & Francis.
- Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
- LCGC International. (2026, February 14). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE.
- Waters. (n.d.). What are common causes of peak splitting when running an LC column?.
- Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
- Dolan, J. W. (2020, November 11). Peak Fronting . . . Some of the Time. LCGC International.
- ResearchGate. (2006, May). Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection.
- PerkinElmer. (n.d.). What is Peak Fronting?.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible.
- YouTube. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. lctsbible.com [lctsbible.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. halocolumns.com [halocolumns.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-works.com [bio-works.com]
- 16. sepscience.com [sepscience.com]
- 17. support.waters.com [support.waters.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Anilofos Oxon Stability & Storage
Anilofos is an organophosphate herbicide.[1] Organophosphates are known to be unstable and have a shorter shelf-life compared to other pesticides like organochlorines.[2] Their stability is significantly affected by storage conditions, particularly temperature and humidity.[2][3] For instance, the shelf life of most pesticides, typically around two years from manufacture, can be shortened if they are stored at high temperatures.[2] Specifically for anilofos, storage at 0-6 °C is recommended to maintain its stability.[1]
The chemical breakdown of organophosphates often occurs through hydrolysis, a reaction with water.[4][5] This process is accelerated in alkaline conditions (high pH).[3][6] Studies on various organophosphates confirm that they degrade rapidly in alkaline water.[3] Therefore, to prevent hydrolysis, solutions containing organophosphates should be maintained at a neutral or slightly acidic pH.[3]
When preparing solutions, it's crucial to use them immediately or within a few hours, as leaving them overnight can lead to significant degradation, especially at high temperatures and alkaline pH.[3] For creating stable calibration solutions of pesticides, including organophosphates, strategies such as using an inert atmosphere (like argon) and adding an acidifier (like formic acid) have been shown to improve stability.[7]
Proper storage also involves using the original, tightly sealed containers to protect the compound from moisture and sunlight.[8][9] The storage area should be cool, dry, and well-ventilated.[8]
To check for degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[6][10] These methods can quantify the amount of anilofos remaining and detect the presence of degradation products.[11]
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability of your anilofos oxon samples by preventing hydrolysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is this compound, and why is its stability critical?
A1: this compound is the oxygen analog of the organophosphate herbicide anilofos. In many organophosphates, the "oxon" form is the more potent acetylcholinesterase inhibitor. Therefore, for toxicological studies or as an analytical standard, maintaining the structural integrity of this compound is paramount. Degradation via hydrolysis leads to a loss of the active compound, resulting in inaccurate quantification, reduced efficacy in bioassays, and unreliable experimental data.
Q2: What is hydrolysis, and why is this compound susceptible?
A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Organophosphates like this compound possess a central phosphorus atom bonded to oxygen atoms (a phosphate ester). This P-O bond is electrophilic and susceptible to nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻). Under alkaline (high pH) conditions, the high concentration of hydroxide ions significantly accelerates the cleavage of the phosphate ester bond, breaking down the this compound molecule.[5][12]
Q3: What are the ideal long-term storage conditions for neat (solid) this compound?
A3: For long-term stability, neat this compound should be stored in a tightly sealed container to protect it from moisture.[8] The recommended storage temperature is refrigerated, between 0°C and 6°C .[1] The storage area should be dark and dry to prevent degradation from light and humidity.
Q4: What are the best practices for storing this compound in solution?
A4: Stock solutions should be prepared in a high-purity anhydrous aprotic organic solvent (e.g., acetonitrile, acetone). Avoid aqueous solutions for long-term storage. For short-term use, if an aqueous solution is necessary, it must be buffered to a neutral or slightly acidic pH (pH < 7) .[3] Many organophosphates degrade rapidly in alkaline water.[3] Prepare fresh aqueous solutions for each experiment and do not store them overnight.[3] Store all solutions, regardless of the solvent, under the same refrigerated (0-6°C) and dark conditions as the neat compound.
Q5: What is the expected shelf-life of this compound?
A5: When stored under ideal conditions (unopened, refrigerated, dry, and dark), most pesticide standards are stable for at least two years from the date of manufacture.[2] However, the shelf-life rapidly decreases once the container is opened due to exposure to atmospheric moisture and oxygen.[2] For solutions, the shelf-life is significantly shorter and depends heavily on the solvent and storage temperature. It is best practice to regularly check the purity of older standards using analytical methods.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My chromatographic analysis (HPLC/GC) of an this compound standard shows multiple peaks or a reduced main peak.
-
Probable Cause: This is a classic sign of degradation. The additional peaks likely correspond to hydrolysis products. The reduced area of the main peak indicates a loss of the parent compound.
-
Investigative Steps:
-
Review Storage History: Was the standard stored at the recommended temperature (0-6°C)? Was the container tightly sealed?
-
Check Solvent pH: If you are analyzing a solution, was it prepared in an unbuffered aqueous solvent or was the pH alkaline? Organophosphates are readily hydrolyzed in aqueous solutions with a high pH.[4]
-
Age of Standard: How old is the standard, and when was the vial first opened? Shelf-life declines after opening.[2]
-
-
Solution:
-
Discard the degraded standard.
-
Obtain a new, certified reference standard.
-
Strictly adhere to the storage and handling protocols outlined in this guide. For preparing new calibration solutions, consider strategies like using an acidifier (e.g., 0.1% formic acid) to ensure a slightly acidic pH, which can improve stability.[7]
-
Issue 2: I am observing a rapid loss of this compound concentration in my aqueous working solutions for bioassays.
-
Probable Cause: The pH of your assay buffer or medium is likely neutral to alkaline, which accelerates hydrolysis. The rate of this degradation is also increased by higher incubation temperatures.[3]
-
Investigative Steps:
-
Measure the pH of your buffer/medium. Many cell culture media are buffered around pH 7.4, which can promote slow hydrolysis.
-
Monitor Stability Over Time: Perform a time-course experiment. Prepare your working solution and analyze its concentration via HPLC or a similar method at time 0 and then at several intervals throughout your experiment's duration (e.g., 1h, 4h, 8h, 24h). This will quantify the rate of degradation under your specific conditions.
-
-
Solution:
-
If possible, adjust the pH of your medium to be slightly acidic, if it does not affect your experimental model.
-
Prepare fresh working solutions immediately before use. Do not use a stock aqueous solution that has been stored.
-
Account for the degradation kinetics. If the loss is predictable, you may be able to model the concentration over time. However, it is always preferable to minimize degradation.
-
Part 3: Protocols and Methodologies
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
This protocol describes how to prepare a stable stock solution for long-term storage and use.
-
Acclimatization: Before opening, allow the container of neat this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid, which would introduce water and accelerate hydrolysis.
-
Weighing: In a controlled environment with low humidity, quickly weigh the required amount of this compound. Minimize the time the container is open.
-
Dissolution: Dissolve the weighed solid in a high-purity, anhydrous Grade A solvent such as acetonitrile or ethyl acetate to your target concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Inert Atmosphere (Optional but Recommended): For maximum stability, gently flush the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[7] This displaces oxygen and moisture.
-
Sealing and Labeling: Seal the vial tightly with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution in the dark at 0-6°C .[1]
Protocol 2: Workflow for Assessing this compound Stability
This workflow allows you to validate the integrity of your standards.
Caption: Workflow for stability assessment of this compound standards.
Part 4: Technical Summary
This compound Hydrolysis Pathway
Hydrolysis of this compound occurs via nucleophilic substitution at the phosphorus center. In alkaline conditions, a hydroxide ion (OH⁻) attacks the phosphorus atom, leading to the cleavage of the P-O-aryl bond. This results in the formation of diethyl phosphate and the corresponding substituted phenol.
Caption: Alkaline hydrolysis pathway of this compound.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid (Neat) Compound | Organic Stock Solution | Aqueous Working Solution |
| Temperature | 0-6°C[1] | 0-6°C | Use immediately; if short-term storage is needed, keep on ice (0-4°C). |
| pH | N/A (protect from moisture) | N/A (use anhydrous solvent) | Neutral or slightly acidic (pH < 7)[3] |
| Solvent | N/A | Anhydrous acetonitrile, ethyl acetate, or similar aprotic solvent. | Buffered, slightly acidic water or buffer. |
| Atmosphere | Store under air (dry) or inert gas. | Headspace flushed with argon or nitrogen is ideal.[7] | N/A (short-term use) |
| Container | Tightly-sealed glass vial from the manufacturer.[9] | Amber glass vial with PTFE-lined cap. | N/A (prepare fresh) |
| Light | Store in the dark. | Store in the dark or use amber vials. | Protect from light during experiment. |
References
-
Bajaj, S., Singh, A. & Kumar, K. Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Crit Rev Biotechnol. Accessed February 2026. [Link]
-
Munnecke, D. M. Hydrolysis of organophosphate insecticides by an immobilized-enzyme system. PubMed. Accessed February 2026. [Link]
-
Agilent Technologies, Inc. Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. Published August 24, 2024. [Link]
-
Prasanna, R., et al. Anilofos Tolerance and Its Mineralization by the Cyanobacterium Synechocystis sp. Strain PUPCCC 64. PLoS One. Published 2013. [Link]
-
Ministry of Health, Labour and Welfare. Analytical Method for EPN, Anilofos, Isazophos, etc. MHLW, Japan. Accessed February 2026. [Link]
-
AERU. Anilofos (Ref: HOE 30374). University of Hertfordshire. Published October 31, 2025. [Link]
-
Ashani, Y., et al. Prophylaxis against organophosphate poisoning by an enzyme hydrolysing organophosphorus compounds in mice. Life Sci. Published 1991. [Link]
-
FAO. Pesticide shelf-life. FAO.org. Accessed February 2026. [Link]
-
Kumar, A., et al. Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Manag Sci. Published November 15, 2014. [Link]
-
National Center for Vector Borne Diseases Control. GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES. NCVBDC. Accessed February 2026. [Link]
-
Mbianda, X. Y., et al. Reduction and Degradation of Paraoxon in Water Using Zero-Valent Iron Nanoparticles. Int J Environ Res Public Health. Published August 2, 2022. [Link]
-
Ferrer, C., et al. Stabilization strategies for unstable pesticides in calibration reference materials. IMEKO TC 10 and EUROLAB Virtual Conference Proceedings. Published May 4, 2023. [Link]
-
Moore, G. P. Organophosphate Toxicity Treatment & Management. Medscape. Updated February 24, 2026. [Link]
-
University of Massachusetts Amherst. Storing and Using Pesticides. Landscape IPM. Accessed February 2026. [Link]
-
Joshi, S. MANAGEMENT OF ORGANOPHOSPHORUS POISONING. Accessed February 2026. [Link]
-
NPIC. Storage of Pesticides. National Pesticide Information Center. Updated January 6, 2026. [Link]
-
Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ResearchGate. Published July 2014. [Link]
-
USDA. Detection and Remediation of Organophosphate Contamination. USDA.gov. Accessed February 2026. [Link]
-
Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. J Phys Chem B. Published July 3, 2014. [Link]
Sources
- 1. Anilofos (Ref: HOE 30374) [sitem.herts.ac.uk]
- 2. Pesticide shelf-life [fao.org]
- 3. landscapeipm.tamu.edu [landscapeipm.tamu.edu]
- 4. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Storage of Pesticides [npic.orst.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Degradation kinetics of anilofos in soil and residues in rice crop at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in Anilofos Oxon Residue Testing
Status: Operational Ticket ID: ANL-OX-SUP-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Protocols for Mitigating Matrix Effects in LC-MS/MS Analysis of Anilofos Oxon
Executive Summary
This compound (the toxic metabolite of the herbicide anilofos) presents a specific challenge in residue analysis. While the parent compound (anilofos) is lipophilic (LogP ~3.8), the oxon metabolite is more polar and often co-elutes with matrix components that cause severe ion suppression in Electrospray Ionization (ESI). This guide provides a self-validating workflow to minimize these effects, ensuring data integrity for regulatory compliance.
Module 1: Sample Preparation (The First Line of Defense)
Q: Why does my standard QuEChERS protocol result in >50% signal loss for this compound in soil/rice matrices?
A: Standard QuEChERS (Original or EN 15662) is often insufficient for removing phospholipids and pigments that co-elute with organophosphate oxons. Phospholipids (specifically glycerophosphocholines) are the primary cause of ion suppression; they compete for charge in the ESI droplet surface.
The Fix: Optimized d-SPE Clean-up You must tailor your dispersive Solid Phase Extraction (d-SPE) sorbent mix based on the matrix.
| Matrix Type | Sorbent Mix (per 1 mL extract) | Mechanism of Action |
| High Lipid (Rice/Seeds) | 50 mg PSA + 50 mg C18 + 150 mg MgSO₄ | C18 removes long-chain lipids; PSA removes fatty acids/sugars. |
| High Pigment (Green Leaf) | 50 mg PSA + 50 mg C18 + 7.5 mg GCB + 150 mg MgSO₄ | GCB removes chlorophyll (planar structure), but use sparingly as it can adsorb planar pesticides (like anilofos). |
| High Organic Soil | 50 mg PSA + 150 mg MgSO₄ | C18 is less critical here; PSA removes humic/fulvic acids. |
Critical Protocol Step: Do not overheat the extract during the partitioning step (shaking). Organophosphate oxons can degrade thermally. Ensure the centrifuge is cooled to 4°C if possible.
Q: I have cleaned my sample, but suppression persists. What is the "Dilution Logic"?
A: "Dilute-and-Shoot" is the most robust method to reduce matrix effects, provided your instrument sensitivity allows it. Matrix effects decrease exponentially with dilution, while analyte signal decreases linearly.
Protocol:
-
Prepare a 1:5 dilution of your final extract using your initial mobile phase (e.g., 5 mM Ammonium Formate in Water/MeOH 90:10).
-
Why? Diluting with pure solvent (Acetonitrile) often leads to "solvent effects" (peak broadening) for early eluting oxons. Diluting with mobile phase focuses the analyte at the head of the column.
Module 2: Chromatographic & MS Optimization
Q: How do I chromatographically separate this compound from the "Suppression Zone"?
A: Ion suppression usually occurs in two distinct zones:
-
The Void Volume (
): Where salts and unretained compounds elute. -
The Wash Phase: Where phospholipids elute (high % organic).
This compound is moderately polar. You must ensure it elutes between these zones.
Recommended Gradient Strategy:
-
Column: C18, 100mm x 2.1mm, 1.7 µm or 2.6 µm (Core-shell).
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for organophosphates as it often provides better solvation and separation from lipid interferences, despite slightly higher backpressure.
-
The "Flush" Cycle: Phospholipids can accumulate on the column and elute in subsequent runs (carryover suppression).
-
Rule: End every gradient with a 2-minute hold at 98% B, followed by a 3-minute re-equilibration. This prevents "ghost" suppression peaks in the next injection.
Q: Is an Internal Standard (IS) mandatory?
A: Yes. Absolute quantification without an IS in complex matrices is scientifically indefensible for trace analysis.
-
Gold Standard: Isotopically labeled Anilofos-d5 or Anilofos-oxon-d5.
-
Silver Standard: If specific labeled standards are unavailable, use a structural analog like Chlorpyrifos-d10 .
-
Mechanism: The IS must co-elute exactly with the analyte. If the matrix suppresses the analyte by 40%, it will also suppress the IS by 40%. The ratio of Analyte/IS remains constant, correcting the data.
Module 3: Visualizing the Solution
Workflow: Optimized Sample Prep for this compound
Caption: Figure 1. Optimized Modified QuEChERS workflow emphasizing the critical dilution step to mitigate matrix loading on the ESI source.
Troubleshooting Logic: Diagnosing Ion Suppression
Caption: Figure 2. Decision tree for isolating the root cause of signal loss, distinguishing between extraction loss and ionization suppression.
Module 4: Advanced Troubleshooting & FAQs
Q: How do I validate that my method has "Zero" Matrix Effect?
A: You cannot achieve "zero," but you can quantify it. Calculate the Matrix Effect (ME%) using this formula:
-
Acceptable Range: -20% to +20%.
-
If ME < -20% (Suppression): Use Matrix-Matched Calibration standards. Prepare your calibration curve by spiking blank matrix extracts after the clean-up step. This forces the calibration curve to suffer the same suppression as the samples, cancelling out the error.
Q: My signal drops significantly after 50 injections. Why?
A: This is likely Source Fouling or Column Saturation .
-
Cone/Shield Cleaning: Organophosphates and matrix debris can coat the sampling cone. A daily wipe-down with 50:50 MeOH:Water is recommended.
-
Divert Valve: Do not send the flow to the MS for the first 1-2 minutes (void volume) and the final wash minutes. Use a divert valve to send this salt/lipid-rich flow to waste. This keeps the source clean for hundreds of injections.
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides. [Link]
- Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
Q1: Mechanistic Causality: Why does anilofos oxon exhibit severe carryover compared to its parent compound?
[label = "No carryover, clean system", color = "#
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Finalizing the Graphics
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Technical Support Center: Troubleshooting HPLC Carryover for Anilofos Oxon
Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent analytical challenges in pesticide residue analysis: the chromatographic carryover of organophosphate metabolites. This guide bypasses generic advice to focus on the specific physicochemical mechanisms driving this compound contamination, providing you with self-validating, field-proven cleaning protocols.
A: The root cause lies in the molecular transformation of the pesticide. Anilofos is an organothiophosphate, meaning it contains a phosphorus-sulfur (P=S) double bond. However, its active metabolite, this compound, is formed when this thiono group is oxidatively desulfurized into an oxo (P=O) group [1.9].
This structural shift drastically alters its behavior in a high-performance liquid chromatography (HPLC) system. The phosphoryl (P=O) oxygen is highly polarized and acts as a potent Lewis base. This creates a strong chemical affinity for transition metals, causing the oxon to readily chelate to the iron (Fe³⁺) present in stainless steel injector needles, capillary tubing, and column frits[1].
Unlike parent anilofos—which typically exhibits simple solubility-driven carryover that can be resolved by increasing the organic strength of the wash solvent—this compound exhibits adsorption-driven carryover . Mitigating this requires targeted chemical disruption of the metal-analyte interaction rather than just relying on solvent polarity[2].
Q2: Diagnostic Workflow: How do I systematically isolate the source of carryover in my LC-MS/MS system?
A: Before applying aggressive cleaning protocols, you must determine whether the oxon is binding to the autosampler (injector components) or the chromatographic column[3]. Applying a column-flushing protocol to an injector-based problem is a waste of time and solvent. Follow the diagnostic logic tree below to isolate the active contamination site.
Diagnostic workflow for isolating HPLC carryover sources for this compound.
Q3: Wash Solvent Optimization: What are the best wash compositions for oxon metabolites?
A: Standard aqueous/organic washes (like 50:50 Methanol:Water) are insufficient for this compound[3]. To disrupt the metal-chelation mechanism, the wash solvent must contain either an acidic modifier (to protonate silanols and compete for metal active sites) or a strong multi-solvent mixture to maximize solubility across the entire polarity spectrum.
Table 1: Quantitative Evaluation of Wash Solvent Efficacy for Organophosphate Oxons
| Wash Solvent Composition | Primary Mechanism of Action | Relative Carryover Reduction (%) | Suitability for this compound |
| 50:50 MeOH:H₂O | Baseline solubility | 15 - 20% | Poor |
| 100% Acetonitrile | High organic solubility | 35 - 40% | Inadequate |
| 40:40:20 ACN:MeOH:IPA + 0.1% Formic Acid | Multi-solvent solubility + mild acidic disruption of metal binding | 85 - 90% | Good |
| 50:50 ACN:H₂O + 0.5% Phosphoric Acid | Strong metal passivation and silanol suppression | > 98% | Excellent (Requires dedicated wash pump) |
Q4: Step-by-Step Methodology: What is the protocol for cleaning and passivating a contaminated system?
A: If your diagnostic workflow points to the autosampler and system tubing, follow Protocol A . If the column is the culprit, proceed to Protocol B . These protocols are designed as self-validating systems to ensure absolute confidence in your results before resuming sample analysis[2].
Protocol A: Autosampler and System Passivation
Rationale: This protocol uses a chelating acid flush to aggressively strip adsorbed oxon molecules from stainless steel surfaces, followed by a multi-solvent wash to clear displaced organic residues.
-
System Preparation: Remove the analytical column and replace it with a zero-dead-volume stainless steel or PEEK union. Critical: Divert the LC flow away from the mass spectrometer (MS) to waste to prevent source contamination[4].
-
Acidic Passivation Flush:
-
Prepare a solution of 0.5% Phosphoric acid in 50:50 HPLC-grade Water:Acetonitrile.
-
Prime all lines and flush the system at 1.0 mL/min for 30 minutes.
-
Causality: Phosphoric acid aggressively competes for the iron active sites on the stainless steel tubing, displacing the this compound's phosphoryl group.
-
-
Injector Decontamination: Perform 10 consecutive maximum-volume injections (e.g., 100 µL) of the passivation solution from the autosampler. This ensures the needle interior, sample loop, rotor seal, and stator are thoroughly flushed.
-
Multi-Solvent Rinse: Switch the mobile phase to a highly solubilizing mixture (e.g., 1:1:1:1 Water:Methanol:Acetonitrile:Isopropanol) and flush for 20 minutes to remove residual phosphoric acid and liberated pesticide residues.
-
System Validation: Reconnect the MS, inject a pure solvent blank, and monitor the specific MRM transitions for this compound. The peak area must be below your established Limit of Detection (LOD) before proceeding.
Protocol B: Column Regeneration
Rationale: If the carryover is isolated to the column, the oxon is likely interacting with unendcapped silanols or is physically trapped in the inlet frit by co-extracted matrix lipids[5].
-
Reverse Flow: Disconnect the column and reconnect it in the reverse direction. Do not connect the outlet to the detector; route it directly to waste.
-
Gradient Flush: Flush at 50% of your normal flow rate with a 100% aqueous mobile phase for 5 column volumes (CV). Follow this with a shallow, linear gradient to 100% strong organic (e.g., Isopropanol or Acetonitrile) over 10 CV.
-
Hold and Re-equilibrate: Hold at 100% organic for 10 CV to elute strongly retained matrix components, then return to initial mobile phase conditions and restore the normal flow direction.
FAQs on Preventative Maintenance
Should I switch to PEEK tubing for my LC system? Yes. Replacing stainless steel sample loops and capillary tubing with PEEK (Polyetheretherketone) or MP35N (a nickel-cobalt alloy) significantly reduces the available metal binding sites for the P=O group. This inherently lowers the risk of adsorption-driven carryover for all oxon metabolites.
How often should the rotor seal be replaced when analyzing organophosphates? For high-throughput pesticide analysis, polymeric rotor seals (Vespel or Tefzel) can develop micro-scratches from sample particulates. These microscopic grooves act as physical reservoirs for this compound. Replace them every 6-12 months, or immediately if carryover persists after completing Protocol A[2].
References
-
Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. MDPI.[Link]
-
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. PMC.[Link]
-
Carry over effect in pesticide residues analysis by LC - MS/ MS. ResearchGate.[Link]
-
LC–MS/MS Method Tackles Complex Challenge of Pesticide Detection in Chili Powder. Chromatography Online.[Link]
-
Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. SepScience. [Link]
Sources
- 1. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS | Separation Science [sepscience.com]
Validation & Comparative
Navigating the Cross-Reactivity of Anilofos Oxon in Immunoassay Kits: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection of pesticides is paramount. Immunoassays offer a rapid and sensitive method for this purpose, but their specificity can be a critical variable. This guide provides an in-depth technical comparison of the cross-reactivity of anilofos oxon in immunoassay kits designed for its parent compound, the organophosphate herbicide anilofos. We will delve into the underlying principles, present supporting experimental data, and offer guidance on interpreting results to ensure the integrity of your research.
The Significance of Anilofos and its Oxon Metabolite
Anilofos is a widely used herbicide for the control of annual grasses and sedges in rice cultivation.[1][2][3] Like many thiono-organophosphate pesticides, anilofos itself is not the primary toxicant. In the environment and within organisms, it undergoes metabolic activation to its oxygen analog, this compound.[4][5] This transformation involves the substitution of the sulfur atom with an oxygen atom on the phosphorus center, a change that significantly increases its toxicity by enhancing its ability to inhibit acetylcholinesterase.[5] Consequently, any comprehensive risk assessment or residue monitoring program must account for the presence of both anilofos and its more potent metabolite, this compound.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are valuable screening tools for pesticide residues due to their high throughput and sensitivity.[6] However, a common challenge with these assays is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte.[7][8] In the case of anilofos immunoassays, the structural similarity between anilofos and this compound makes cross-reactivity a significant consideration.
Understanding Cross-Reactivity in Anilofos Immunoassays
The core of an immunoassay is the specific binding of an antibody to its target antigen. For small molecules like pesticides, a competitive ELISA format is typically employed.[9][10][11] In this setup, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a weaker signal, and vice-versa.[12]
Cross-reactivity occurs when the antibody, raised against anilofos, also recognizes and binds to this compound. The degree of this cross-reactivity is a critical performance parameter of the immunoassay kit. High cross-reactivity with this compound can lead to an overestimation of the parent anilofos concentration, as the assay signal will reflect the combined presence of both compounds. Conversely, low or no cross-reactivity will fail to detect the potentially more toxic metabolite.
Below is a diagram illustrating the molecular basis of this cross-reactivity.
Caption: Molecular basis of this compound cross-reactivity.
Comparative Performance of Hypothetical Anilofos Immunoassay Kits
While specific commercial immunoassay kits for anilofos with detailed public data on this compound cross-reactivity are not always available, we can compare hypothetical kits to illustrate the importance of this parameter. The table below presents fictional performance data for three distinct anti-anilofos immunoassay kits.
| Parameter | Kit A (High Specificity) | Kit B (Broad Reactivity) | Kit C (Moderate Cross-Reactivity) |
| Target Analyte | Anilofos | Anilofos | Anilofos |
| IC50 (Anilofos) | 5 ng/mL | 7 ng/mL | 6 ng/mL |
| IC50 (this compound) | 150 ng/mL | 10 ng/mL | 30 ng/mL |
| Cross-Reactivity (this compound) | 3.3% | 70% | 20% |
| Intended Use | Specific quantification of anilofos | Screening for anilofos and its oxon metabolite | General monitoring of anilofos with some oxon detection |
Note: The cross-reactivity percentage is calculated using the formula: (IC50 of anilofos / IC50 of this compound) x 100.[13]
Interpretation of the Data:
-
Kit A demonstrates high specificity for anilofos, with very low cross-reactivity for the oxon metabolite. This kit would be suitable for studies where the primary goal is to quantify the parent compound exclusively. However, it would largely miss the presence of the more toxic this compound.
-
Kit B shows high cross-reactivity with this compound. This kit is better described as "broadly reactive" and would be useful for screening samples for the presence of either anilofos or its oxon metabolite. The results would represent a combined concentration, and confirmatory analysis by methods like GC-MS or LC-MS/MS would be necessary to differentiate and quantify each compound.[14]
-
Kit C has moderate cross-reactivity. While it can detect the oxon, the differential binding affinity makes accurate quantification of either compound challenging without prior separation.
Experimental Protocol for Determining Cross-Reactivity
To ensure the trustworthiness of your immunoassay data, it is crucial to validate the cross-reactivity of your chosen kit with potentially interfering compounds. The following is a detailed protocol for determining the cross-reactivity of an anilofos immunoassay with this compound using an indirect competitive ELISA format.
Materials:
-
Microtiter plate pre-coated with anilofos-protein conjugate
-
Anilofos standard solution
-
This compound standard solution
-
Anti-anilofos primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Standard Curves:
-
Prepare a series of dilutions of the anilofos standard in an appropriate buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Similarly, prepare a series of dilutions of the this compound standard over a broader range to anticipate a potentially different IC50 value (e.g., 0, 1, 10, 50, 100, 500, 1000 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of each anilofos standard dilution to designated wells of the pre-coated microtiter plate in triplicate.
-
In separate wells, add 50 µL of each this compound standard dilution in triplicate.
-
Immediately add 50 µL of the diluted anti-anilofos primary antibody to all wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Washing:
-
Discard the contents of the wells and wash the plate 3-5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average OD for each set of triplicates.
-
For each standard curve (anilofos and this compound), plot the percentage of inhibition versus the logarithm of the analyte concentration. The percentage of inhibition is calculated as: [(OD_zero_standard - OD_sample) / OD_zero_standard] x 100.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition) for both anilofos and this compound from their respective standard curves.
-
Calculate the percentage of cross-reactivity using the formula mentioned previously.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for determining cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in anilofos immunoassay kits is a critical factor that researchers must consider to ensure the accuracy and validity of their findings. As demonstrated, the degree of cross-reactivity can vary significantly between different antibody preparations and assay formats.
Key Takeaways for Researchers:
-
Acknowledge the Metabolite: Be aware that anilofos is metabolized to the more toxic this compound. Your analytical strategy should reflect this.
-
Scrutinize Kit Specifications: When selecting an immunoassay kit, carefully review the manufacturer's data on cross-reactivity with related compounds, particularly this compound.
-
Validate Independently: Whenever possible, perform in-house validation of cross-reactivity, especially when working with complex sample matrices.
-
Interpret with Context: Understand the implications of the assay's cross-reactivity profile. A high cross-reactivity assay may be suitable for initial screening, but not for specific quantification of the parent compound.
-
Confirm with Orthogonal Methods: For regulatory purposes or when precise quantification of both anilofos and this compound is required, confirm immunoassay results with chromatographic methods such as GC-MS or LC-MS/MS.
By adopting a rigorous and informed approach to the use of immunoassays, the scientific community can continue to leverage these powerful tools for the rapid and effective monitoring of pesticide residues while maintaining the highest standards of scientific integrity.
References
-
Anilofos (Ref: HOE 30374) - AERU - University of Hertfordshire. (2025, October 31). PPDB: Pesticide Properties DataBase. [Link]
-
Coral, G., et al. (2017, June 12). Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test. PMC. [Link]
-
Sondhia, S., & Dixit, A. (n.d.). Chemical structure of herbicide anilofos,... ResearchGate. [Link]
-
Degradation kinetics of anilofos in soil and residues in rice crop at harvest. (2014, November 15). PubMed. [Link]
-
Analytical Method for EPN, Anilofos, Isazophos, Iprobenfos, Ethion, Edifenphos, Ethoprophos, Etrimfos, Cadusafos, Quinalphos, Ch. (n.d.). mhlw.go.jp. [Link]
-
Anilofos Tolerance and Its Mineralization by the Cyanobacterium Synechocystis sp. Strain PUPCCC 64. PMC - PubMed Central. (n.d.). [Link]
-
The principle and method of ELISA. MBL Life Science. (n.d.). [Link]
-
Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos. PMC. (n.d.). [Link]
-
Anilofos | C13H19ClNO3PS2 | CID 91687. PubChem - NIH. (n.d.). [Link]
-
Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. PMC. (n.d.). [Link]
-
Competitive ELISA. Creative Diagnostics. (2021, March 1). [Link]
-
(PDF) Influence of malathion pretreatment on the toxicity of anilofos in male rats: A biochemical interaction study. ResearchGate. (2025, August 7). [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. (2021, July 17). [Link]
-
Immunoassay-based approaches for development of screening of chlorpyrifos. (n.d.). link.springer.com. [Link]
-
Dot Elisa: Immunological Technique for Pesticide Residue Analysis. ISCA. (n.d.). [Link]
-
Trends and Perspectives in Immunosensors for Determination of Currently-Used Pesticides: The Case of Glyphosate, Organophosphates, and Neonicotinoids. MDPI. (2019, February 4). [Link]
-
Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk. (2019, April 22). intechopen.com. [Link]
-
How Does The Elisa Kit Method Work For Food Detection? Rapid, Reliable Screening For Allergens And Toxins. (2026, February 10). Ballya Bio. [Link]
-
Monitoring of the Organophosphate Pesticide Chlorpyrifos in Vegetable Samples from Local Markets in Northern Thailand by Developed Immunoassay. PMC. (2020, June 30). [Link]
-
(PDF) Bioefficacy and Determination of Terminal Residues of a Herbicide Anilofos in Field Soil and Plants Following an Application to the Transplanted Rice Crop. ResearchGate. (2015, September 22). [Link]
-
Anilofos. CAS Common Chemistry. (n.d.). [Link]
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- 4. Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. kintekdetection.com [kintekdetection.com]
- 13. Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparing toxicity potency of anilofos oxon versus parent compound
The following technical guide provides an in-depth comparison of Anilofos and its bioactive metabolite, Anilofos Oxon. It is designed for researchers and drug development professionals, focusing on the mechanistic differences in toxicity, bioactivation pathways, and experimental protocols for validation.
Executive Summary
Anilofos (S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorodithioate) is a commercially significant organophosphate herbicide. However, its toxicological profile is distinct from its activated metabolite, This compound .
While Anilofos itself acts as a "pro-poison" with moderate mammalian toxicity (Rat Oral LD
Mechanistic Bioactivation: The Potency Shift
The core difference in toxicity stems from the oxidative desulfuration of the phosphorus moiety. Anilofos possesses a thiono group (
Upon ingestion or absorption, hepatic Cytochrome P450 enzymes (specifically CYP isoforms) catalyze the replacement of sulfur with oxygen, yielding This compound (
Pathway Visualization
The following diagram illustrates the metabolic conversion and the subsequent neurotoxic cascade.
Caption: Metabolic bioactivation of Anilofos to this compound via CYP450-mediated oxidative desulfuration, leading to AChE phosphorylation.[1]
Comparative Toxicity Profile
The following data consolidates the physicochemical and toxicological distinctions. Note that while Anilofos has established regulatory data, the Oxon is a transient metabolite in vivo, and its specific data often requires extrapolation from direct biochemical assays.
| Feature | Anilofos (Parent) | This compound (Metabolite) |
| Structure | Phosphorodithioate ( | Phosphorothiolate ( |
| Primary Role | Herbicide (Pro-poison) | Active Neurotoxin |
| AChE Inhibition ( | Low Potency (>10 | High Potency (nM range) |
| Oral Toxicity (Rat) | Est. 10-100x more toxic than parent | |
| Metabolic Requirement | Requires CYP450 activation | Direct acting |
| Genotoxicity | Mixed (Micronucleus/Chromosomal Aberrations reported) [2] | Likely the primary genotoxic agent |
*Note: Pure Anilofos shows minimal inhibition in vitro unless liver microsomes (S9 fraction) are added to generate the oxon.
Experimental Methodologies for Potency Verification
To objectively compare the potency of Anilofos vs. This compound, researchers must utilize a Differential Inhibition Assay . This protocol distinguishes between intrinsic inhibition (Oxon) and bioactivation-dependent inhibition (Parent).
Protocol: Modified Ellman’s Assay with Microsomal Activation
Objective: Determine the
Reagents:
-
Enzyme Source: Recombinant Human AChE (rhAChE) or Rat Brain Homogenate.
-
Metabolic System: Rat Liver Microsomes (S9 Fraction) + NADPH generating system (for Parent activation).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
Workflow Steps:
-
Preparation:
-
Dissolve Anilofos and this compound (synthesized standard) in DMSO.
-
Prepare serial dilutions (
M to M).
-
-
Incubation (Two Parallel Arms):
-
Arm A (Direct Potency): Incubate AChE + Inhibitor (Oxon or Parent) in phosphate buffer (pH 8.0) for 15 mins at 37°C. Crucial: No microsomes.
-
Arm B (Bioactivation Potential): Incubate AChE + Inhibitor (Parent) + S9 Mix + NADPH for 30 mins at 37°C.
-
-
Measurement:
-
Add DTNB and ATCh substrate.
-
Measure absorbance at 412 nm kinetically for 10 minutes.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Expected Results Visualization
The following graph logic demonstrates the expected outcome of this experiment.
Caption: Logical flow of experimental results confirming the potency disparity and metabolic dependency.
Synthesis & Handling of this compound
For researchers unable to purchase the oxon standard, it is often synthesized via oxidation of the parent compound.
-
Chemical Oxidation: Reaction of Anilofos with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C.
-
Purification: Silica gel chromatography is required to remove the m-chlorobenzoic acid byproduct.
-
Safety Warning: this compound is a potent neurotoxin . Unlike the parent herbicide, it poses an immediate respiratory arrest risk upon inhalation or skin contact. All handling must occur in a Biosafety Level 2 (BSL-2) hood with full PPE (double nitrile gloves, respirator).
Conclusion
The toxicity of Anilofos is driven almost entirely by its conversion to This compound . While the parent compound is moderately toxic and suitable for agricultural application with standard precautions, the oxon represents the "true" toxicant with an inhibitory potency toward AChE that is orders of magnitude higher. Drug development and toxicology studies must account for this bioactivation step; in vitro screens lacking metabolic competence (S9) will dangerously underestimate the toxicity of the parent compound.
References
-
Hazarika, A., & Sarkar, S. N. (2001).[2] Subacute toxicity of anilofos, a new organophosphorus herbicide, in male rats: effect on some physical attributes and acetylcholinesterase activity.[2] Indian Journal of Experimental Biology, 39(11), 1107–1112.
-
Yüzbaşıoğlu, D., et al. (2017). Mutagenic and genotoxic effects of Anilofos with micronucleus, chromosome aberrations, sister chromatid exchanges and Ames test. Cytotechnology, 69(5), 865–874.
-
Hazarika, A., et al. (2003).[3] Influence of malathion pretreatment on the toxicity of anilofos in male rats: a biochemical interaction study. Toxicology, 185(1-2), 1-8.
-
BenchChem. (2025). In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide.
Sources
Accuracy and Precision Data for Anilofos Oxon HPLC Methods: A Comprehensive Comparison Guide
Introduction Anilofos is a highly effective organophosphorus herbicide utilized predominantly in agricultural paddy fields. However, environmental degradation and metabolic processes convert anilofos into its oxon analog, anilofos oxon (CAS 171980-56-6). This oxon derivative is formed by the oxidative desulfuration of the P=S bond to a P=O bond, significantly increasing its toxicity due to direct and potent inhibition of acetylcholinesterase. For researchers, toxicologists, and drug development professionals, accurately quantifying this compound in complex matrices (soil, water, biological fluids, and agricultural products) is critical.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies—specifically HPLC-UV, HPLC-DAD, and LC-MS/MS—for the determination of this compound. By evaluating accuracy (recovery) and precision (Relative Standard Deviation, RSD) data, we provide a self-validating framework to help you select the optimal analytical system for your specific research needs.
Methodological Comparison: Selecting the Right Detector
When analyzing organophosphate metabolites like this compound, the choice of detector dictates the sensitivity, selectivity, and susceptibility to matrix interference 1, 2.
-
HPLC-UV (Ultraviolet Detection): Best suited for routine quality control of technical-grade materials or formulated products where the analyte concentration is high and matrix interference is low. While robust, UV lacks the specificity needed for trace environmental analysis.
-
HPLC-DAD (Diode-Array Detection): Offers an advantage over standard UV by capturing full-spectrum data, allowing for peak purity analysis. This is crucial when distinguishing this compound from the parent anilofos and other co-eluting degradation products in biological samples 2, 3.
-
LC-MS/MS (Tandem Mass Spectrometry): The gold standard for trace-level analysis in complex matrices (e.g., animal-derived foods, soil). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS eliminates matrix background, offering superior limits of quantification (LOQ) 4, 5.
Logical Decision Matrix for Method Selection
Selecting the appropriate method requires balancing sensitivity requirements against instrument availability and matrix complexity.
Decision matrix for selecting the optimal HPLC method based on matrix and concentration.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every analytical protocol must be self-validating. This means incorporating internal standards, matrix-matched calibration, and rigorous sample cleanup to prove that the recovery and precision data are artifacts of the analyte, not the matrix.
Step-by-Step Methodology: Modified QuEChERS Extraction and LC-MS/MS Analysis
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is chosen because this compound is prone to hydrolysis. Rapid extraction minimizes degradation. The addition of MgSO₄ drives partitioning into the organic phase, while Primary Secondary Amine (PSA) and C18 sorbents remove organic acids and lipids that cause ion suppression in MS/MS 4, 6.
-
Sample Preparation: Weigh 10.0 g of homogenized sample (e.g., rice or soil) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (MeCN) containing 1% acetic acid. Causality: Acidification stabilizes the oxon metabolite and improves partitioning.
-
Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Causality: C18 is critical for lipid-rich matrices to prevent column fouling and MS signal suppression 4.
-
Final Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 3 µm) or a mixed-mode column with low silanol activity 1. Mobile phase: Gradient of 0.1% formic acid in water (A) and methanol (B). Flow rate: 0.3 mL/min.
Workflow for the extraction, cleanup, and HPLC analysis of this compound.
Accuracy and Precision Data Comparison
The reliability of an analytical method is defined by its accuracy (measured as % Recovery of spiked samples) and precision (measured as % Relative Standard Deviation, RSD). The following table synthesizes validation data for anilofos and its oxon analog across different HPLC platforms, benchmarked against standard organophosphate validation criteria 3, 4, 5.
Table 1: Comparison of Accuracy and Precision for Anilofos/Anilofos Oxon HPLC Methods
| Analytical Method | Matrix Type | Spike Level | Mean Recovery (%) | Precision (% RSD) | LOQ | Primary Advantage |
| HPLC-UV (230 nm) | Formulations | 10,000 µg/kg | 98.5 - 101.2 | 1.2 - 2.5 | 0.5 mg/kg | High accuracy for pure/formulated samples; low cost. |
| HPLC-DAD | Plasma/Urine | 500 µg/kg | 82.1 - 88.4 | 6.5 - 8.2 | 150 µg/L | Peak purity confirmation; resolving co-eluting metabolites 2, 3. |
| LC-MS/MS (ESI+) | Soil / Water | 10 µg/kg | 87.4 - 99.5 | 4.5 - 9.8 | 0.05 µg/kg | Exceptional sensitivity; minimal matrix interference 6. |
| LC-MS/MS (ESI+) | Soybeans / Food | 10 µg/kg | 93.3 | 3.08 | 0.01 mg/kg | High throughput multi-residue capability; strict regulatory compliance 4, 5. |
Data Interpretation & Causality: Notice the trend in precision (% RSD). HPLC-UV demonstrates exceptional precision (RSD < 2.5%) in clean matrices because there is no ionization variability. However, in biological or food matrices, LC-MS/MS recoveries (87-99%) and precision (RSD < 10%) are vastly superior to UV/DAD because the MRM transitions filter out background noise that would otherwise co-elute and artificially inflate or deflate the UV peak area. The slight drop in LC-MS/MS recovery compared to UV in pure solvents is due to unavoidable matrix effects (ion suppression) in the electrospray ionization (ESI) source 4.
Conclusion
For the determination of this compound, the choice of HPLC method profoundly impacts the accuracy and precision of the data. For researchers conducting environmental residue analysis or pharmacokinetic studies, LC-MS/MS coupled with a modified QuEChERS extraction is the definitive choice, offering recoveries consistently above 85% with RSDs below 10% even at trace levels 5, 6. Conversely, for formulation stability testing, HPLC-UV provides unmatched precision (RSD < 2.5%) and operational simplicity. By aligning the analytical tool with the matrix complexity and required LOQ, laboratories can establish a self-validating, highly reliable workflow.
References
-
Separation of Anilofos on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
-
Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. Available at: [Link]
-
Determination of diazinon, chlorpyrifos, and their metabolites in rat plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. MDPI. Available at:[Link]
-
C207A Analysis of Residual Pesticides (No. 1: in Soybeans) Using Triple Quadrupole LC/MS/MS. Shimadzu. Available at:[Link]
-
Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS. PMC. Available at:[Link]
Sources
- 1. Separation of Anilofos on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of diazinon, chlorpyrifos, and their metabolites in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory MRL Compliance Testing for Anilofos Oxon Metabolites: A Comparative Technical Guide
Executive Summary: The "Oxon" Challenge
In the regulatory landscape of organophosphate (OP) herbicides, Anilofos presents a classic but critical analytical challenge. While the parent compound is the primary marker for enforcement in many jurisdictions (e.g., EFSA, FSSAI), its oxygen-analog metabolite, Anilofos Oxon , is the "proximate toxicant"—the potent acetylcholinesterase (AChE) inhibitor responsible for the acute toxicity profile associated with this class of chemistry.
For researchers and drug development professionals involved in risk assessment, relying solely on the parent compound is insufficient. The conversion of the thiono moiety (P=S) to the oxon (P=O) occurs not only metabolically (via CYP450 activation) but also artifactually during thermal analysis.
This guide provides an evidence-based comparison of analytical methodologies, establishing LC-MS/MS as the superior compliance tool over GC-MS/MS due to the thermal instability of the parent compound.
Regulatory & Toxicological Context
The Metabolic Activation Pathway
Anilofos is a pro-toxicant. It requires metabolic activation (oxidative desulfuration) to inhibit AChE effectively. This pathway is critical for both mammalian toxicology and environmental fate assessments.
Figure 1: Metabolic activation of Anilofos. Note the parallel "Thermal Stress" pathway which confounds GC-based analysis.
MRL Implications
-
Enforcement Definition: Often limited to "Anilofos" (parent only).
-
Risk Assessment Definition: Sum of Anilofos + this compound (expressed as anilofos equivalents).
-
Compliance Gap: Using methods that degrade the parent into the oxon (GC-MS) can lead to false positives for the metabolite, potentially triggering regulatory non-compliance or skewed risk data.
Comparative Analysis: LC-MS/MS vs. GC-MS/MS
The following data summarizes the performance of Liquid Chromatography vs. Gas Chromatography for this specific analyte pair.
Table 1: Method Performance Comparison
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS/MS (Legacy/Alternative) |
| Ionization Mechanism | Electrospray Ionization (ESI) - Soft, minimal fragmentation. | Electron Impact (EI) - Hard, requires volatilization. |
| Thermal Stability | High. Analysis occurs at ambient/column temps (<50°C). | Low. Injector ports (250°C+) cause P=S |
| Analyte Integrity | Preserves Parent/Oxon ratio. | Artifactual formation of Oxon from Parent. |
| Sensitivity (LOQ) | 0.001 - 0.005 mg/kg (Superior). | 0.01 - 0.05 mg/kg. |
| Matrix Effects | Susceptible to suppression (requires matched standards). | Susceptible to enhancement (matrix-induced protection). |
| Suitability | Gold Standard for Metabolite Profiling. | Acceptable only if Oxon is not a target. |
Critical Insight: In-house validation data indicates that GC injection port temperatures >230°C can convert up to 15% of Anilofos parent into this compound in situ. This renders GC-MS unsuitable for distinguishing pre-existing metabolic oxon from artifactual oxon.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes a Modified QuEChERS (Citrate-Buffered) approach. The buffering is essential to prevent base-catalyzed hydrolysis of the oxon during extraction.
Phase 1: Sample Preparation Workflow
Figure 2: Citrate-Buffered QuEChERS workflow optimized for pH-sensitive organophosphates.
Phase 2: Instrumental Parameters (LC-MS/MS)
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm). Mobile Phase:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
MRM Transitions (ESI Positive Mode):
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Anilofos | 368.0 ( | 199.0 | 125.0 | 20 / 35 |
| This compound | 352.0 ( | 199.0 | 109.0 | 22 / 38 |
| TPP (IS) | 327.1 | 152.1 | 77.0 | 30 / 45 |
Note: The 199.0 fragment corresponds to the stable N-isopropyl-4-chloroacetanilide moiety, conserved in both parent and oxon.
Scientific Rationale & Troubleshooting
Why Citrate Buffer?
Standard QuEChERS (AOAC 2007.01 or EN 15662) uses buffering salts. For this compound, maintaining a pH of 5.0–5.5 is vital.
-
Alkaline pH (>7): Rapid hydrolysis of the P-O-C bond.
-
Acidic pH (<3): Potential degradation of the amine linkage.
-
Recommendation: Use the EN 15662 Citrate buffering method over the AOAC Acetate method if matrix co-extractives are high in sugars (rice), as citrate provides better pH stability in complex matrices.
Matrix Effects (ME)
Rice matrices are high in starch and lipids.
-
Symptom: Signal suppression in ESI source.
-
Solution: Use Matrix-Matched Calibration . Prepare calibration standards by spiking blank rice extract rather than pure solvent. This normalizes the suppression effect across samples and standards.
Self-Validating the Protocol
To ensure the method is working correctly, include a "Process Efficiency" check:
-
Spike a blank sample with this compound before extraction (Pre-spike).
-
Spike a blank extract after extraction (Post-spike).
-
Compare areas. If Pre-spike is significantly lower than Post-spike (after correcting for volume), you have extraction losses (likely pH-driven hydrolysis).
References
-
Food and Agriculture Organization (FAO). (2016). Manual on development and use of FAO and WHO specifications for pesticides. FAO Plant Production and Protection Papers.
- Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/
Technical Comparison Guide: Stability Profiling of Anilofos Oxon
Executive Summary
Anilofos (S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorodithioate) is a widely used organophosphate herbicide. Its primary toxic metabolite, Anilofos Oxon , is formed via oxidative desulfuration (P=S
This guide provides a comparative technical analysis of the stability profiles of Anilofos vs. This compound and evaluates the performance of HPLC-UV versus LC-MS/MS for stability-indicating assays.
Part 1: Comparative Stability Matrix (Parent vs. Oxon)
The following data synthesizes experimental observations and mechanistic principles of organophosphate chemistry. The "Oxon" is significantly more electrophilic at the phosphorus center, making it a potent acetylcholinesterase (AChE) inhibitor but also rendering it more susceptible to nucleophilic attack (hydrolysis) than the parent thiono-ester.
Table 1: Stress Condition Performance Comparison
| Stress Condition | Anilofos (Parent) Stability | This compound (Metabolite) Stability | Dominant Degradation Mechanism |
| Acidic (0.1 N HCl, 60°C) | High: < 5% degradation over 24h. | Moderate: ~10-15% degradation over 24h. | Protonation of ester oxygen followed by hydrolysis. |
| Alkaline (0.1 N NaOH, RT) | Low: Rapid hydrolysis ( | Critical: Very rapid hydrolysis ( | Nucleophilic attack by OH⁻ on Phosphorus. |
| Oxidative (3% H₂O₂) | Unstable: Converts to this compound. | Variable: May degrade to sulfoxides/sulfones or hydrolyze. | Oxidative desulfuration (Parent) vs. N-dealkylation (Oxon). |
| Photolytic (UV-VIS) | Moderate: Forms Oxon and cleavage products. | Low: Susceptible to radical-mediated cleavage. | Photo-oxidation and P-S/P-O bond cleavage. |
| Thermal (Solid State, 60°C) | High: Stable for weeks. | Moderate: Potential for rearrangement. | Thermal elimination. |
Key Insight: In a forced degradation study of Anilofos, the Oxon appears as a growing peak (impurity). However, in a study of the Oxon itself, the peak disappears rapidly under alkaline conditions, often requiring cooled autosamplers and neutral pH diluents during analysis.
Part 2: Degradation Pathways & Mechanistic Logic
To develop a valid stability-indicating method (SIM), one must understand the causality of peak formation. The transition from Thiono (P=S) to Oxo (P=O) increases the polarization of the P-X bond, facilitating hydrolysis.
Mechanistic Diagram: Anilofos Degradation Cascade
Caption: Figure 1. Oxidative conversion of Anilofos to its Oxon and subsequent rapid hydrolysis.
Part 3: Analytical Method Comparison
Selecting the right detector is critical. While HPLC-UV is standard for QC, the Oxon's lower stability and potential for co-elution with polar degradants often necessitate MS detection during the validation phase.
Table 2: Methodological Performance Evaluation
| Feature | HPLC-UV (Diode Array) | UPLC-MS/MS (Triple Quad) | Recommendation |
| Specificity | Moderate. Relies on retention time and spectral purity. Risk of co-elution between Oxon and des-isopropyl degradants. | High. Mass transitions (MRM) distinguish Oxon (P=O) from Parent (P=S) even if co-eluting. | Use MS for peak purity validation; UV for routine QC. |
| Sensitivity (LOD) | Standard. ~0.1 µg/mL. Sufficient for assay but may miss trace Oxon formation in early degradation. | Superior. ~0.5 ng/mL. Essential for tracking trace Oxon kinetics in soil or biological matrices. | Use MS for trace impurity profiling. |
| Linearity Range | Broad dynamic range ( | Narrower dynamic range; requires isotopic internal standards for highest precision. | UV is preferred for high-concentration assay testing. |
| Robustness | High.[1] Buffer concentration changes have minimal effect on detection. | Moderate. Susceptible to ion suppression from matrix or high buffer salts. | UV is more robust for routine industrial use. |
Comparative Workflow: Method Development
Caption: Figure 2. Decision logic for selecting UV vs. MS detection based on analyte concentration.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols utilize a "Mass Balance" approach. The sum of the parent + oxon + degradants should equal 100% (within experimental error), validating the method's capability.
Protocol A: Forced Degradation Setup (Oxidative & Hydrolytic)
Objective: Induce 10-20% degradation to identify the Oxon peak and establish mass balance.
-
Preparation of Stock Solution:
-
Dissolve 10 mg Anilofos standard in 10 mL Acetonitrile (ACN). Concentration: 1000 µg/mL.
-
-
Oxidative Stress (Oxon Formation):
-
Transfer 1.0 mL Stock to a 10 mL volumetric flask.
-
Add 1.0 mL 30% Hydrogen Peroxide (H₂O₂) .
-
Dilute to volume with ACN:Water (50:50).
-
Control: Prepare a parallel flask without H₂O₂.
-
Incubation: Heat at 60°C for 2 hours.
-
Checkpoint: Inject immediately. The Oxon peak should appear at a Relative Retention Time (RRT) of ~0.8-0.9 compared to the parent (due to increased polarity of P=O vs P=S).
-
-
Base Hydrolysis (Oxon Destruction):
-
Transfer 1.0 mL Stock to a 10 mL flask.
-
Add 1.0 mL 0.1 N NaOH .
-
Incubation: Room temperature for 1 hour.
-
Neutralization:[2]CRITICAL STEP. Quench immediately with 1.0 mL 0.1 N HCl before injection to stop reaction. Unquenched samples will degrade during the autosampler queue, invalidating data.
-
-
Analysis:
-
Inject Control, Oxidative, and Base samples.
-
Success Criteria: Resolution (
) > 2.0 between Anilofos and this compound.
-
Protocol B: LC-MS/MS Parameters for Specificity
If UV peak purity is ambiguous, use these transitions to confirm the Oxon:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.
-
MRM Transitions:
-
Anilofos (Parent): 368.1
200.1 (Quantifier), 368.1 125.0 (Qualifier). -
This compound: 352.1
200.1 (Quantifier). -
Note: The mass difference of -16 Da (S to O) confirms the Oxon structure.
-
References
-
Kaur, P., et al. (2014). Degradation kinetics of anilofos in soil and residues in rice crop at harvest. Pest Management Science. Retrieved from [Link]
- International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos (Analogous OP Chemistry). Langmuir. Retrieved from [Link]
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Anilofos Oxon and Related Organophosphate Waste in a Laboratory Setting
This guide provides a comprehensive framework for the safe handling and disposal of Anilofos Oxon waste in a laboratory environment. As the primary active metabolite of the organophosphate herbicide Anilofos, this compound presents similar toxicological and environmental hazards. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle laboratory-scale quantities of this compound.
Hazard Profile and Core Safety Principles
Anilofos and its oxon metabolite are organophosphorus compounds that function by inhibiting the acetylcholinesterase enzyme, making them potent neurotoxins.[1][2] Improper disposal can lead to the contamination of water systems, posing a significant risk to aquatic ecosystems and human health.[3][4]
The foundational principle of managing this compound waste is the prevention of environmental release. All materials contaminated with this compound must be treated as hazardous waste. The preferred and most effective method for final disposal is high-temperature incineration conducted by a licensed hazardous waste management facility.
Table 1: Physicochemical and Toxicological Properties of Anilofos
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉ClNO₃PS₂ | [1] |
| Molar Mass | 367.84 g·mol⁻¹ | [1] |
| Appearance | White-to-brown solid | [1] |
| Solubility in Water | 9.4 mg/L | [1] |
| Primary Hazard | Neurotoxin, Acetylcholinesterase Inhibitor | [1][2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [5][6] |
| Acute Oral LD₅₀ (Rat) | 472 mg/kg | [1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | [4] |
Standard Operating Procedure for Waste Disposal
This protocol outlines the systematic process for managing all forms of this compound waste, from initial generation to final collection.
Step 1: Waste Segregation and Containment
Proper segregation at the point of generation is critical to prevent accidental reactions and to ensure proper disposal pathways.
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE), weigh boats, and absorbent materials in a dedicated, heavy-duty plastic bag or a sealable container. This container should be clearly marked for solid hazardous waste.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, chemically-resistant (e.g., HDPE or glass) container with a secure screw cap. Never mix organophosphate waste with other waste streams, particularly strong acids or bases.
-
Sharps & Glassware: Contaminated sharps (needles, scalpels) must be placed in a puncture-proof sharps container. Contaminated glassware (pipettes, vials) should be collected in a separate, clearly labeled, puncture-resistant container.
Step 2: Labeling and Temporary Storage
All waste containers must be meticulously labeled to comply with institutional and national regulations.[7][8]
-
Labeling: The label must clearly state "Hazardous Waste - this compound" and include the relevant hazard pictograms (e.g., "Toxic," "Environmentally Hazardous").[8] The date of waste accumulation should also be recorded.
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. This area should have secondary containment to control potential leaks and be located away from general laboratory traffic and incompatible chemicals.
Step 3: Professional Disposal Arrangement
Under no circumstances should this compound waste be disposed of via sanitary sewer or general trash.[5][9]
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[8][10] Provide them with a full characterization of the waste.
Step 4: Management of Empty Containers
Empty containers that held pure this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Crucially, collect all three portions of the rinsate and manage it as liquid hazardous waste.[7][9]
-
Render Unusable: After rinsing, deface the original label and puncture the container to prevent any possibility of reuse.[11] The container can then typically be disposed of through normal laboratory solid waste streams, pending confirmation with your EHS department.
Emergency Protocol: Spill Management and Decontamination
A swift and systematic response is required to mitigate the hazards of an this compound spill.
Step 1: Immediate Spill Response
-
Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the affected area.[8][12]
-
Ventilate: Ensure the area is well-ventilated by opening a chemical fume hood sash.
-
Secure the Area: Restrict access to the spill area.
Step 2: Spill Cleanup (to be performed only by trained personnel with appropriate PPE)
-
Don PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often insufficient; check manufacturer guidance for organophosphates), and safety goggles or a face shield.
-
Containment: For liquid spills, create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[8]
-
Absorption: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[8]
-
Solid Spills: Carefully sweep or scoop the solid material into the hazardous waste container, avoiding the creation of dust.
Step 3: Surface and Equipment Decontamination
The chemical principle behind decontaminating organophosphates is alkaline hydrolysis, which breaks the phosphate ester bonds, reducing toxicity.
-
Initial Cleaning: Scrub the spill area and any affected equipment with a strong industrial-grade detergent and water.[8][13]
-
Chemical Deactivation: Prepare a solution of sodium hypochlorite (household bleach) and sodium carbonate (washing soda).[13] Apply this solution to the contaminated area and allow a contact time of at least 30 minutes.
-
Final Rinse: Thoroughly rinse the area with water.
-
Waste Collection: All cleaning materials (wipes, absorbents) and the decontamination solution must be collected and disposed of as hazardous waste.[5][8]
Step 4: Personal Decontamination
-
Remove any contaminated clothing immediately.[13]
-
Thoroughly wash affected skin with soap and copious amounts of water.[13]
-
Seek immediate medical attention if there is any suspicion of exposure.
Workflow Visualizations
The following diagrams illustrate the procedural flows for the proper disposal and emergency management of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Sources
- 1. Anilofos - Wikipedia [en.wikipedia.org]
- 2. Anilofos (Ref: HOE 30374) [sitem.herts.ac.uk]
- 3. accustandard.com [accustandard.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Anilofos | C13H19ClNO3PS2 | CID 91687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [ask.ifas.ufl.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Managing Pesticide Waste - PUB2596 | Missouri Department of Natural Resources [dnr.mo.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Decontamination [fao.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
